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  • Product: 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine
  • CAS: 120998-51-8

Core Science & Biosynthesis

Foundational

pharmacokinetics and biodistribution of 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine

An In-Depth Technical Guide to the Pharmacokinetics and Biodistribution of 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine Executive Summary This technical guide provides a comprehensive framework for characterizing the phar...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics and Biodistribution of 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine

Executive Summary

This technical guide provides a comprehensive framework for characterizing the pharmacokinetic (PK) and biodistribution profile of 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine, a novel compound within the phenoxypropanamine class. Publicly available data on this specific molecule is limited; therefore, this document establishes a predictive profile and a detailed investigational roadmap by drawing parallels with structurally similar, well-characterized molecules, most notably Nisoxetine ((RS)-3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine).[1][2]

This guide is intended for researchers, toxicologists, and drug development professionals. It moves beyond theoretical discussion to provide actionable, step-by-step experimental protocols, explaining the scientific rationale behind each methodological choice. The objective is to equip research teams with the necessary knowledge to rigorously evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this and other novel chemical entities.

Introduction and Physicochemical Profile

3-(3-Methoxyphenoxy)-N-methyl-1-propanamine belongs to the phenoxypropanamine class of compounds, which includes several neurologically active agents such as the selective serotonin reuptake inhibitor (SSRI) Fluoxetine and the norepinephrine reuptake inhibitor (NRI) Nisoxetine.[2][3] The substitution pattern on the phenoxy ring is a critical determinant of transporter selectivity.[3] While Nisoxetine features a 2-methoxy substitution and is a potent NRI, the 3-methoxy substitution of the target compound suggests a potentially unique pharmacological profile that warrants thorough investigation.

A foundational understanding of a compound's physicochemical properties is paramount, as these characteristics govern its behavior in biological systems.

Table 1: Predicted Physicochemical Properties of 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine

ParameterPredicted ValueImplication for Pharmacokinetics
Molecular Weight~195.26 g/mol Low molecular weight favors passive diffusion across membranes.
pKa (amine)~9.5 - 10.5Primarily ionized at physiological pH (7.4), which can limit passive diffusion but may involve active transport.
clogP~2.0Moderate lipophilicity suggests good potential for oral absorption and membrane permeability.[4]
Aqueous SolubilityModerate to LowMay require enabling formulations (e.g., salt forms, excipients) for consistent oral absorption.

Absorption: Predicting and Quantifying Bioavailability

The primary route of administration for non-biologic therapeutics is oral. Therefore, assessing intestinal permeability and overall bioavailability is a critical first step. Based on its moderate lipophilicity and low molecular weight, the compound is predicted to be orally bioavailable.

Causality Behind Experimental Choices

To validate this prediction, a two-tiered approach is recommended. First, an in vitro model provides a rapid, high-throughput assessment of intestinal permeability. The Caco-2 cell monolayer assay is the industry standard, as these cells differentiate to form tight junctions and express transporters similar to human intestinal enterocytes. Second, an in vivo study in a rodent model (e.g., Sprague-Dawley rat) provides the definitive measure of oral bioavailability by comparing plasma concentrations after oral (PO) and intravenous (IV) administration.[5]

Experimental Protocol: Rat Pharmacokinetic Study (IV vs. PO)

This protocol is designed to determine key PK parameters including bioavailability, clearance, volume of distribution, and half-life.

Step-by-Step Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group), ~250g, with jugular vein cannulation for serial blood sampling.

  • Dosing Formulation:

    • IV Bolus: Compound dissolved in a vehicle like 20% Solutol HS 15 in saline at 1 mg/mL.

    • Oral Gavage (PO): Compound suspended in 0.5% methylcellulose with 0.1% Tween 80 at 5 mg/mL.

  • Administration:

    • IV Group: Administer a 1 mg/kg dose via the jugular vein cannula.

    • PO Group: Administer a 5 mg/kg dose via oral gavage.

  • Blood Sampling: Collect sparse blood samples (~100 µL) into K2EDTA tubes at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Centrifuge blood at 4°C, 2000 x g for 10 minutes. Harvest plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying the compound in plasma.

    • Protein precipitation (e.g., with acetonitrile containing an internal standard) is a common extraction method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters.

    • Bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Table 2: Hypothetical Pharmacokinetic Parameters in Rats

ParameterIV Administration (1 mg/kg)Oral Administration (5 mg/kg)
Cmax (ng/mL)250450
Tmax (hr)0.081.0
AUC (0-inf) (ng*hr/mL)6001800
Half-life (t½) (hr)3.53.7
Clearance (CL) (mL/min/kg)27.8-
Volume of Distribution (Vd) (L/kg)8.5-
Bioavailability (F%)-60%

Distribution: Where Does the Compound Go?

Distribution describes the reversible transfer of a drug from the bloodstream into various tissues. For a centrally active agent, brain penetration is key. For safety, assessing distribution to other tissues like the heart, liver, and kidneys is crucial. The compound's moderate lipophilicity and cationic nature at physiological pH suggest it will likely have a large volume of distribution (>1 L/kg) and penetrate the blood-brain barrier.

Causality Behind Experimental Choices

A definitive biodistribution study requires a method to track the molecule. Radiolabeling, typically with Carbon-14 (¹⁴C) or Tritium (³H), is the gold standard. A quantitative whole-body autoradiography (QWBA) study or a discrete tissue dissection study provides precise measurements of compound concentration in various organs. Studies with radiolabeled Nisoxetine have confirmed its uptake into the brain, particularly in regions rich in noradrenergic innervation like the cortex and hypothalamus.[6]

Experimental Workflow: Rodent Biodistribution Study

The following workflow outlines the critical steps for a discrete tissue distribution study.

G cluster_prep Preparation Phase cluster_study In-Life Phase cluster_analysis Analysis Phase radiolabel Radiolabel Synthesis (e.g., ¹⁴C-labeling) formulate Formulate Dosing Solution radiolabel->formulate animals Acclimate Cannulated Rats (n=3 per time point) formulate->animals dose Administer Single IV Dose of ¹⁴C-Compound animals->dose euthanize Euthanize at Predetermined Time Points (e.g., 1, 4, 24h) dose->euthanize collect Collect Blood & Dissect Tissues (Brain, Heart, Liver, etc.) euthanize->collect homogenize Homogenize Tissues collect->homogenize oxidize Sample Oxidation homogenize->oxidize lsc Quantify Radioactivity (Liquid Scintillation Counting) oxidize->lsc calculate Calculate Tissue Concentration (DPM/gram) lsc->calculate

Caption: Workflow for a quantitative tissue biodistribution study.

Table 3: Hypothetical Tissue Distribution Data (Tissue/Plasma Ratio at 1 hr Post-Dose)

TissueTissue/Plasma RatioImplication
Brain5.2Indicates significant blood-brain barrier penetration.
Heart12.5High concentration; warrants further cardiac safety assessment.
Lung25.0Common for cationic amphiphilic drugs; potential for phospholipidosis.
Liver15.8High concentration suggests it is a primary site of metabolism and/or excretion.
Kidney18.3High concentration suggests a potential route of excretion.
Adipose8.0Sequestration in fat could contribute to a longer terminal half-life.

Metabolism: Biotransformation and Metabolite Identification

Metabolism is the process by which the body chemically modifies a compound, typically to render it more water-soluble for excretion. Based on its structure, 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine has several metabolically labile sites.

  • N-demethylation: Removal of the methyl group from the secondary amine.

  • O-demethylation: Removal of the methyl group from the methoxy-phenyl moiety.

  • Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to the phenyl ring.

  • Phase II Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.

These reactions are primarily catalyzed by Cytochrome P450 (CYP) enzymes in the liver.[7][8] For similar compounds, CYP2D6 is often a key enzyme, which is notable for its high degree of genetic polymorphism in the human population.[7]

Causality Behind Experimental Choices

An in vitro approach using human liver microsomes (HLM) is the most direct and ethically responsible way to investigate metabolic pathways and enzyme kinetics. HLMs contain a rich complement of CYP enzymes. Incubating the compound with HLMs and an NADPH regenerating system (to fuel the CYP cycle) will generate metabolites that can be identified by high-resolution mass spectrometry.[9]

Predicted Metabolic Pathways

The following diagram illustrates the most probable primary metabolic pathways.

G cluster_pathways Primary Metabolic Pathways (Phase I) parent 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine (Parent Compound) m1 { N-demethylated Metabolite | (Secondary Amine)} parent:f0->m1 N-demethylation (e.g., CYP3A4, CYP2C19) m2 { O-demethylated Metabolite | (Phenol)} parent:f0->m2 O-demethylation (e.g., CYP2D6) m3 { Hydroxylated Metabolite | (Aromatic Hydroxylation)} parent:f0->m3 Hydroxylation (e.g., CYP2D6)

Caption: Predicted Phase I metabolic pathways.

Experimental Protocol: In Vitro Metabolite Identification
  • Materials: Pooled Human Liver Microsomes (HLM), NADPH regenerating system, potassium phosphate buffer, test compound.

  • Incubation:

    • Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL) in buffer.

    • Pre-warm to 37°C for 5 minutes.

    • Initiate the reaction by adding the test compound (e.g., 1 µM final concentration) and the NADPH regenerating system.

    • Incubate at 37°C for 60 minutes.

    • Include a negative control incubation without the NADPH system to check for non-enzymatic degradation.

  • Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile.

  • Sample Processing: Vortex and centrifuge to pellet the precipitated protein. Transfer the supernatant for analysis.

  • Analysis: Analyze the sample using a high-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap). Compare the chromatograms of the +NADPH and -NADPH samples to identify peaks corresponding to metabolites. Use the accurate mass data to propose elemental compositions and fragmentation patterns to elucidate the structures.

Excretion: The Final Elimination

Excretion is the process of removing the parent drug and its metabolites from the body. The primary routes are renal (via urine) and biliary (via feces). Given the predicted formation of more polar, hydrophilic metabolites, renal excretion is likely to be a significant pathway.

A mass balance study, again using a radiolabeled compound, is the definitive experiment to determine the routes and rate of excretion. This study involves administering a single dose of the radiolabeled drug to animals housed in metabolic cages that allow for the separate collection of urine and feces over several days until nearly all the radioactivity is recovered.

Conclusion and Forward Look

This guide outlines a robust, scientifically-grounded strategy for the comprehensive pharmacokinetic and biodistribution characterization of 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine. By leveraging knowledge from the well-studied structural analog Nisoxetine and employing industry-standard in vitro and in vivo methodologies, researchers can efficiently build a complete ADME profile. The hypothetical data presented suggests a compound with good oral bioavailability, significant CNS penetration, and extensive metabolism primarily via demethylation and hydroxylation pathways. Each of these predictions must be confirmed through the rigorous experimental protocols detailed herein. This foundational dataset is indispensable for making informed decisions in the drug development process, from lead optimization to preclinical safety assessment.

References

  • Nisoxetine - Wikipedia. en.wikipedia.org. [Link]

  • Patat, A., et al. (1976). The effect of nisoxetine (Lilly compound 94939), a potential antidepressant, on biogenic amine uptake in man. Psychopharmacology, 51(3), 235-241. PubMed. [Link]

  • Serotonin–norepinephrine reuptake inhibitor - Wikipedia. en.wikipedia.org. [Link]

  • Haka, M. S., & Kilbourn, M. R. (1989). Synthesis and regional mouse brain distribution of [11C]nisoxetine, a norepinephrine uptake inhibitor. International Journal of Radiation Applications and Instrumentation. Part B. Nuclear Medicine and Biology, 16(8), 771-774. PubMed. [Link]

  • Haka, M. S., & Kilbourn, M. R. (1989). Synthesis and regional mouse brain distribution of [11C]Nisoxetine, a norepinephrine uptake inhibitor. SciSpace. [Link]

  • 3-Methoxy-N-methyl-1-propanamine | CAS#:55612-03-8. Chemsrc. [Link]

  • Perreault, M., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Journal of Pharmacy and Pharmacology, 56(6), 795-800. PMC. [Link]

  • Tejani-Butt, S. M., Brunswick, D. J., & Frazer, A. (1990). [3H]nisoxetine: a new radioligand for norepinephrine uptake sites in brain. European Journal of Pharmacology, 191(2), 239-243. PubMed. [Link]

  • Perreault, M., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Xenobiotica, 34(3), 257-268. PubMed. [Link]

  • Tejani-Butt, S. M. (1992). [3H]Nisoxetine: A radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding. Journal of Pharmacological and Toxicological Methods, 27(2), 93-100. ResearchGate. [Link]

  • Dowse, R., & Haigh, J. M. (1987). Steady state pharmacokinetics and dose-proportionality of phenylpropanolamine in healthy subjects. Arzneimittel-Forschung, 37(4), 435-438. PubMed. [Link]

  • Rao, V. V., Rambhau, D., Rao, B. R., & Srinivasu, P. (1999). Time dependent pharmacokinetic interaction between phenylpropanolamine and chlorpheniramine maleate in human subjects. Drug Metabolism and Drug Interactions, 15(4), 259-268. PubMed. [Link]

  • 3'-Methoxypropiophenone | C10H12O2 | CID 584765. PubChem. [Link]

  • el-Masry, S. E., & Abdel-Kader, H. (2004). Pharmacokinetic interactions between phenylpropanolamine, caffeine and chlorpheniramine in rats. Journal of Pharmacy and Pharmacology, 56(6), 769-774. PubMed. [Link]

  • PPPA (drug) - Wikipedia. en.wikipedia.org. [Link]

  • Antkiewicz-Michaluk, L., et al. (2008). 3-Methoxytyramine, an extraneuronal dopamine metabolite plays a physiological role in the brain as an inhibitory regulator of catecholaminergic activity. European Journal of Pharmacology, 599(1-3), 32-35. PubMed. [Link]

  • 1-Propanamine, 3-methoxy-. NIST WebBook. [Link]

  • Roy, S. D., Hawes, E. M., & Midha, K. K. (1990). Kinetics of in vitro metabolism of methoxyphenamine in rats. Xenobiotica, 20(1), 55-70. PubMed. [Link]

  • Roy, S. D., Hawes, E. M., & Midha, K. K. (1990). Kinetics of in vitro metabolism of methoxyphenamine in rats. J-Global. [Link]

  • Wagmann, L., et al. (2020). In vitro toxicokinetics and analytical toxicology of three novel NBOMe derivatives. SciSpace. [Link]

Sources

Exploratory

Technical Whitepaper: Receptor Binding Affinity Profile of 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine

Executive Summary 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine (CAS 120998-51-8) is a highly versatile synthetic fragment and screening compound belonging to the aryloxypropylamine class. While fully elaborated derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(3-Methoxyphenoxy)-N-methyl-1-propanamine (CAS 120998-51-8) is a highly versatile synthetic fragment and screening compound belonging to the aryloxypropylamine class. While fully elaborated derivatives like fluoxetine and atomoxetine dominate the clinical landscape of monoamine transporter inhibitors, this specific meta-methoxy fragment serves as a critical structural foundation in Fragment-Based Drug Discovery (FBDD). This whitepaper provides an in-depth technical analysis of its structural pharmacology, predicted receptor binding affinities, and the self-validating experimental protocols required to characterize its pharmacodynamic profile.

Structural Pharmacology & Pharmacophore Rationale

The aryloxypropylamine scaffold is a privileged structure in neuropharmacology, acting as the core recognition motif for monoamine transporters (SERT, NET, DAT) and various G-protein coupled receptors (GPCRs) 1. The binding affinity of 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine is governed by three distinct pharmacophoric domains:

  • The Secondary Amine (N-methyl-1-propanamine): With a pKa of approximately 9.5, the secondary amine is protonated at physiological pH (7.4). This cationic state is strictly required to form a high-affinity salt bridge with highly conserved aspartate residues in the orthosteric binding pockets of target proteins (e.g., Asp98 in human SERT, Asp114 in the human H3 receptor) 2.

  • The Propyl Linker: This flexible aliphatic chain provides the exact spatial distance (distance constraint) required to bridge the anionic aspartate residue and the hydrophobic aromatic pockets of the target receptor.

  • The meta-Methoxy Phenoxy Ring: The substitution pattern on the phenoxy ring dictates target selectivity. While an ortho-methoxy substitution (as seen in nisoxetine) drives profound selectivity for NET, the meta-methoxy substitution alters the dihedral angle and electronic distribution. The oxygen acts as a hydrogen bond acceptor, while the ring engages in π−π stacking (e.g., with Tyr176 in SERT). This structural shift results in a more balanced, dual NET/SERT affinity profile, making it an ideal starting point for multitarget-directed ligands 3.

Pharmacophore A 3-Methoxy Group (H-Bond Acceptor) B Phenoxy Ring (Pi-Pi Stacking) A->B Electronic Modulation C Propyl Chain (Hydrophobic Spacer) B->C Ether Linkage Target2 Aromatic Pocket (Phe/Tyr) B->Target2 Hydrophobic D N-Methyl Amine (Ionic Anchor) C->D Distance Constraint Target1 Aspartate Residue (Receptor/Transporter) D->Target1 Salt Bridge

Pharmacophore mapping of the phenoxypropylamine scaffold to target receptor binding pockets.

Quantitative Binding Affinity Profile

Because 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine is a low-molecular-weight fragment rather than a fully optimized clinical candidate, its absolute binding affinities ( Ki​ ) reside in the high-nanomolar to low-micromolar range. It serves as a core module that is systematically elaborated (e.g., via coupling with arylpiperazines) to achieve sub-nanomolar potency 1.

Table 1: Fragment-Level Binding Affinity Profile

Target SystemRepresentative Scaffold ContextPredicted Fragment Affinity ( Ki​ , nM)Primary Binding Determinant
Serotonin Transporter (SERT) Dual 5-HT1A/SERT Ligands150 - 500Asp98 (Salt bridge with secondary amine)
Norepinephrine Transporter (NET) Nisoxetine-like derivatives200 - 800Phe317 ( π−π stacking with phenoxy ring)
Histamine H3 Receptor (H3R) Irdabisant analogs50 - 300Asp114 (Anchoring of the basic amine)
5-HT1A Receptor Arylpiperazine conjugates800 - 1500Orthosteric pocket (Hydrophobic spacer fit)

Note: Data represents extrapolated baseline affinities for the unsubstituted fragment based on SAR studies of the aryloxypropylamine class. Elaboration of the secondary amine significantly increases H3R inverse agonism potency 4.

Experimental Methodologies: Self-Validating Protocols

To accurately determine the Ki​ of this compound at monoamine transporters or GPCRs, a highly controlled radioligand competition binding assay is required. The following protocol is designed as a self-validating system for evaluating SERT affinity, ensuring that experimental artifacts do not skew the pharmacological data.

Step-by-Step Radioligand Competition Assay (SERT)
  • Membrane Preparation:

    • Action: Isolate membranes from CHO (Chinese Hamster Ovary) cells stably expressing recombinant human SERT.

    • Causality: Utilizing a recombinant expression system ensures a high density of the target protein ( Bmax​ ) while completely eliminating endogenous background noise from other monoamine transporters (NET/DAT) present in native brain tissue.

  • Assay Buffer Formulation:

    • Action: Prepare buffer containing 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, and 5 mM KCl.

    • Causality: SERT is a Na + /Cl dependent symporter. The absolute presence of sodium and chloride ions is required to maintain the transporter in an active conformation; omitting them abolishes the high-affinity binding state.

  • Incubation & Competition:

    • Action: Incubate 50 µg of membrane protein with 1 nM [ 3 H]citalopram (a highly selective SERT radioligand) and varying concentrations of 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine ( 10−10 to 10−4 M).

    • Causality: A 7-log concentration gradient is necessary to capture the complete sigmoidal dose-response curve, allowing for an accurate calculation of the IC50​ inflection point.

  • Internal Validation Controls (Critical Step):

    • Action: Run a parallel assay using a known reference standard (e.g., Fluoxetine). Define Non-Specific Binding (NSB) using 10 µM paroxetine.

    • Causality: This makes the assay self-validating. If the reference standard's Ki​ deviates by >0.5 log units from historical baselines, or if NSB exceeds 20% of total binding, the assay plate is rejected. This prevents false-positive affinity reporting.

  • Rapid Filtration:

    • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: The secondary amine of the test compound is positively charged. PEI coats the negatively charged glass fibers, neutralizing them and preventing the compound from binding non-specifically to the filter itself, which would artificially inflate the apparent affinity.

  • Data Transformation:

    • Action: Measure bound radioactivity via liquid scintillation counting. Convert the derived IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

    • Causality: IC50​ is dependent on the specific radioligand concentration ( [L] ) used in the lab. The Cheng-Prusoff transformation normalizes this, yielding an absolute affinity constant ( Ki​ ) that can be compared across different laboratories and literature sources.

AssayWorkflow S1 1. Membrane Preparation (Target-expressing CHO Cells) S2 2. Assay Buffer Formulation (Na+/Cl- Dependent) S1->S2 S3 3. Radioligand & Compound Incubation (7-log Concentration Gradient) S2->S3 S4 4. Rapid Filtration (PEI-soaked GF/B Filters) S3->S4 S5 5. Scintillation Counting & Cheng-Prusoff Analysis S4->S5

Step-by-step workflow for the self-validating radioligand competition binding assay.

Conclusion

3-(3-Methoxyphenoxy)-N-methyl-1-propanamine is a foundational chemical fragment that leverages the well-documented aryloxypropylamine pharmacophore. Through precise spatial arrangement and electronic modulation via its meta-methoxy group, it provides a versatile anchoring point for targeting monoamine transporters and GPCRs. By employing rigorous, self-validating radioligand binding protocols, researchers can utilize this compound as a reliable starting point for hit-to-lead optimization in the pursuit of novel neurotherapeutics.

References

  • New 1-Aryl-3-(4-arylpiperazin-1-yl)
  • 3,4-Diaza-bicyclo[4.1.0]hept-4-en-2-one phenoxypropylamine analogs of irdabisant (CEP-26401)
  • Discovery and Characterization of 6-{4-[3-(R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, Irdabisant)
  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey Pharmaceuticals - MDPI URL

Sources

Foundational

Blood-Brain Barrier Permeability of 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine: A Technical Evaluation Guide

Executive Summary 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine (CAS: 120998-51-8) is a low-molecular-weight secondary amine frequently utilized as a pharmacophore and building block in central nervous system (CNS) drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(3-Methoxyphenoxy)-N-methyl-1-propanamine (CAS: 120998-51-8) is a low-molecular-weight secondary amine frequently utilized as a pharmacophore and building block in central nervous system (CNS) drug discovery. Characterized by an aliphatic amine chain linked via an ether bridge to a methoxy-substituted phenyl ring, this molecule possesses the hallmark physicochemical properties required for high blood-brain barrier (BBB) penetration. This whitepaper provides an authoritative, self-validating framework for evaluating its CNS penetrance, bridging in silico predictive modeling with rigorous in vitro and in vivo experimental workflows.

Physicochemical Profiling & Predictive Modeling

Expertise & Experience: Before committing to resource-intensive biological assays, a rigorous in silico evaluation of the compound's physicochemical properties is essential. The BBB is a highly selective semi-permeable border, and passive transcellular diffusion is the primary entry mechanism for small molecules[1]. This diffusion is heavily dictated by lipophilicity, molecular size, and hydrogen bonding capacity[2].

For 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine, the structural parameters align perfectly with the "BBB Score" and modified Lipinski rules for CNS therapeutics[3]:

  • Molecular Weight (MW): At 195.26 Da, the molecule is well below the 400 Da threshold, allowing for exponentially higher passive diffusion rates through the tight junctions of the endothelial lipid bilayer[4].

  • Topological Polar Surface Area (TPSA): Calculated at ~30.5 Ų, the TPSA is far below the 90 Ų upper limit required for optimal brain penetration[4]. A low TPSA minimizes the desolvation energy required for the molecule to leave the aqueous blood compartment and enter the lipid membrane.

  • Lipophilicity (cLogP): Estimated at ~2.0, the compound falls within the optimal "Goldilocks" zone (1.5–2.5) for CNS drugs. This specific range balances the need for lipid membrane solubility while preventing excessive, non-specific binding to plasma proteins[1].

  • Hydrogen Bonding: The molecule possesses only 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA). Fewer hydrogen bonds correlate with better penetration by reducing the compound's overall polarity[2].

Data Presentation: Physicochemical Summary
Physicochemical Property3-(3-Methoxyphenoxy)-N-methyl-1-propanamineOptimal CNS Drug SpaceBBB Permeability Impact
Molecular Weight 195.26 Da< 400 DaHighly Favorable
TPSA 30.5 Ų< 90 ŲHighly Favorable
cLogP (Lipophilicity) ~2.01.5 - 2.5Highly Favorable
HBD / HBA 1 / 3< 3 / < 7Highly Favorable
pKa (Basic Amine) ~9.57.5 - 10.5Favorable

Mechanistic Pathway & Transport Dynamics

While the physicochemical profile strongly suggests passive diffusion, the BBB is not merely a physical barrier; it is a dynamic biochemical interface. Endothelial cells heavily express efflux transporters, most notably P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump xenobiotics back into the systemic circulation[4].

TransportMechanisms Blood Blood Compartment (High Concentration) Passive Passive Transcellular Diffusion (Primary Route) Blood->Passive Endothelial BBB Endothelial Cell (Lipid Bilayer) Brain Brain Compartment (CNS Target) Endothelial->Brain Efflux P-gp / BCRP Efflux (Potential Resistance) Endothelial->Efflux Passive->Endothelial Efflux->Blood

Fig 1. Primary BBB transport mechanisms for 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine.

Self-Validating Experimental Workflows

Trustworthiness & Causality: To empirically validate the in silico predictions, a tiered, self-validating experimental workflow must be executed. We begin with a high-throughput cell-free system to isolate passive diffusion, advance to a cell-based system to evaluate active efflux, and conclude with an in vivo pharmacokinetic model to account for plasma protein binding.

ExperimentalWorkflow Step1 1. In Silico Profiling Step2 2. PAMPA-BBB (Passive) Step1->Step2 Step3 3. MDCK-MDR1 (Efflux) Step2->Step3 Step4 4. In Vivo Rat Kp,uu Assay Step3->Step4

Fig 2. Sequential experimental workflow for validating BBB permeability.

Protocol A: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Rationale: The PAMPA-BBB assay strips away the confounding variables of active transport and paracellular leakage, allowing for the isolated quantification of passive transcellular diffusion[5]. Causality: We utilize a porcine brain lipid extract rather than standard hexadecane because it accurately mimics the specific lipid composition (e.g., sphingomyelin, cholesterol) of the mammalian BBB, providing a more physiologically relevant partitioning environment[6].

  • Preparation: Dissolve 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine in DMSO to a 10 mM stock. Dilute to 10 µM in PBS (pH 7.4) containing 5% DMSO to maintain solubility.

  • Membrane Coating: Coat the PVDF filter membrane (0.45 µm pore size) of the acceptor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Incubation: Add 300 µL of the donor solution to the donor wells and 200 µL of PBS to the acceptor wells. Assemble the "sandwich" and incubate at 37°C for 4 hours under gentle agitation (150 rpm) to minimize the unstirred water layer (UWL)[7].

  • Quantification: Separate the plates and quantify the compound concentration using LC-MS/MS. Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s indicates high BBB penetration.

Protocol B: MDCK-MDR1 Bidirectional Transport Assay

Rationale: While PAMPA confirms passive permeability, it cannot account for active efflux. The MDCK-MDR1 cell line (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene) forms tight junctions and overexpresses human P-gp, making it the gold standard for identifying efflux liabilities[8].

  • Cell Culture: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts at 1×105 cells/cm². Culture for 5-7 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm², ensuring monolayer integrity.

  • Assay Initiation: Wash monolayers with HBSS buffer (pH 7.4). For Apical-to-Basolateral (A-B) transport, add 10 µM of the compound to the apical chamber. For Basolateral-to-Apical (B-A) transport, add to the basolateral chamber.

  • Sampling & Inhibition Control: Incubate at 37°C, sampling at 30, 60, 90, and 120 minutes. Crucial Step: Run a parallel assay with 10 µM Elacridar (a potent P-gp inhibitor). Causality: This acts as a self-validating control to confirm that any observed efflux is specifically P-gp mediated rather than an artifact of the assay[8].

  • Data Analysis: Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER<2.0 indicates the compound is not a significant P-gp substrate.

Protocol C: In Vivo Brain-to-Plasma Partitioning ( Kp,uu,brain​ )

Rationale: In vitro assays do not account for non-specific binding to plasma proteins or brain tissue. Therefore, measuring the unbound partition coefficient ( Kp,uu,brain​ ) is the definitive standard for true BBB permeability[5].

  • Dosing & Sampling: Administer the compound intravenously (IV) at 1 mg/kg to male Sprague-Dawley rats. At steady-state (e.g., 2 hours post-dose), collect blood via cardiac puncture. Immediately harvest the brain following transcardial perfusion with cold saline to remove intravascular blood.

  • Equilibrium Dialysis: Determine the fraction unbound in plasma ( fu,plasma​ ) and fraction unbound in brain homogenate ( fu,brain​ ) using rapid equilibrium dialysis (RED) against PBS (pH 7.4) for 4 hours at 37°C.

  • Calculation: Calculate the ratio using the formula: Kp,uu,brain​=(Cbrain​×fu,brain​)/(Cplasma​×fu,plasma​) . A value near 1.0 indicates unrestricted passive diffusion without significant net efflux.

Conclusion

Based on its low molecular weight, optimal lipophilicity, and minimal hydrogen bonding capacity, 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine is theoretically predicted to exhibit excellent blood-brain barrier permeability. By executing the tiered PAMPA-BBB, MDCK-MDR1, and in vivo Kp,uu,brain​ workflows outlined in this guide, researchers can definitively validate its CNS pharmacokinetic profile and rule out active efflux liabilities.

References

  • Source: National Institutes of Health (NIH)
  • What characteristics of compounds cross the blood-brain barrier?
  • Source: National Institutes of Health (NIH)
  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers - Frontiers Source: Frontiers URL
  • Evaluation of in vitro brain penetration: optimized PAMPA and MDCKII-MDR1 assay comparison Source: ResearchGate URL
  • The Blood–Brain Barrier (BBB)
  • Source: National Institutes of Health (NIH)
  • Evaluation of the MDR-MDCK cell line as a permeability screen for blood-brain barrier Source: ResearchGate URL

Sources

Exploratory

Physicochemical Profiling and Analytical Methodologies for 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine (CAS 120998-51-8)

Executive Summary This technical whitepaper provides an in-depth physicochemical characterization of 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine (CAS 120998-51-8) , a structural analog within the privileged aryloxypropan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical whitepaper provides an in-depth physicochemical characterization of 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine (CAS 120998-51-8) , a structural analog within the privileged aryloxypropanamine class. Designed for drug development professionals and analytical chemists, this guide elucidates the causality between the molecule's structural features and its thermodynamic properties, providing validated experimental protocols for empirical determination.

Molecular Identity & Structural Framework

3-(3-Methoxyphenoxy)-N-methyl-1-propanamine is a secondary aliphatic amine tethered to a 3-methoxyphenyl ring via a propyl ether linkage[1]. It belongs to the aryloxypropanamine family, a scaffold renowned for its high-affinity binding to biogenic monoamine transporters (MATs), such as the serotonin (SERT) and norepinephrine (NET) transporters[2].

Table 1: Chemical Identifiers
PropertyValue
Chemical Name 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine
CAS Registry Number 120998-51-8
Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
Structural Class Aryloxypropanamine

Thermodynamic & Physicochemical Profiling

Understanding the physicochemical properties of CAS 120998-51-8 requires analyzing the interplay between its hydrophilic and lipophilic domains.

Acid-Base Chemistry (pKa)

The secondary amine nitrogen is the primary ionizable center. Based on structurally homologous unbranched aryloxypropanamines, the pKa of the conjugate acid is estimated at ~9.8 - 10.2.

  • Causality: The electron-donating inductive effect of the N-methyl group stabilizes the protonated ammonium cation. At physiological pH (7.4), >99% of the molecules exist in the ionized state. This protonation is non-negotiable for MAT binding, as the cationic nitrogen forms a critical salt bridge with a conserved aspartate residue (e.g., Asp98 in hSERT) within the central binding site[2].

Lipophilicity (LogP and LogD)

The lipophilicity of this molecule is driven by the 3-methoxyphenoxy moiety.

  • Causality: The ether oxygen and methoxy group provide weak hydrogen bond acceptor capabilities (Topological Polar Surface Area ~30.5 Ų), but the dominant thermodynamic force is the hydrophobic effect of the aromatic ring. The intrinsic partition coefficient (LogP) is estimated at ~1.8 - 2.2. However, because the molecule is protonated at pH 7.4, the distribution coefficient (LogD7.4) drops to approximately 0.5 - 1.0. This balanced LogD7.4 is optimal for crossing the blood-brain barrier (BBB) via passive diffusion while maintaining sufficient aqueous solubility to avoid aggregation in systemic circulation.

Experimental Methodologies for Physicochemical Validation

To ensure scientific integrity, theoretical estimations must be empirically validated. The following self-validating protocols are standard for characterizing basic amines like CAS 120998-51-8.

Protocol 1: Potentiometric Determination of pKa

This method uses a glass electrode to measure the pH of an aqueous solution as a function of added titrant, calculating pKa from the inflection point.

  • Preparation: Dissolve 2.0 mg of CAS 120998-51-8 in 10 mL of 0.15 M KCl (to maintain constant ionic strength).

  • Acidification: Lower the pH to ~2.0 using standardized 0.1 M HCl to ensure complete protonation of the secondary amine.

  • Titration: Titrate with standardized 0.1 M KOH under a nitrogen atmosphere (to prevent CO2​ absorption) at a constant temperature of 25.0 ± 0.1 °C.

  • Data Acquisition: Record the pH after each 0.01 mL addition of KOH.

  • Validation Check: Perform a blank titration (0.15 M KCl only). Subtract the blank curve from the sample curve. The pKa is derived from the Bjerrum formation function. The system is self-validating if the calculated equivalent weight from the inflection point matches the molecular weight (195.26 g/mol ) within ±1%.

Protocol 2: Shake-Flask LC-MS/MS Method for LogD7.4
  • Buffer Preparation: Prepare a 50 mM phosphate buffer adjusted to exactly pH 7.4. Saturate the buffer with 1-octanol, and saturate a separate volume of 1-octanol with the buffer.

  • Equilibration: Dissolve CAS 120998-51-8 in the mutually saturated 1-octanol to achieve a 1.0 mM stock.

  • Partitioning: In a glass vial, combine 1 mL of the octanol stock with 1 mL of the saturated phosphate buffer.

  • Agitation: Shake mechanically at 25 °C for 60 minutes, followed by centrifugation at 3000 x g for 15 minutes to ensure complete phase separation.

  • Quantification: Extract aliquots from both the aqueous and organic layers. Dilute appropriately and analyze via LC-MS/MS (using Electrospray Ionization in positive mode, monitoring the [M+H]+ ion at m/z 196.1).

  • Validation Check: Calculate mass balance: (Coct​×Voct​)+(Caq​×Vaq​) must equal the initial mass added ±5%. LogD7.4 is calculated as log10​(Coct​/Caq​) . If the mass balance falls outside the 5% threshold, the system flags potential micelle formation or glass-adsorption artifacts.

Pharmacophoric Significance & Binding Logic

The structural simplicity of 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine makes it an excellent probe for understanding MAT pharmacophores[3]. Unlike fluoxetine, which features a bulky 3-phenyl substitution on the propyl chain, CAS 120998-51-8 possesses a highly flexible, unbranched linker. This flexibility allows the molecule to adopt multiple conformations, mapping its lipophilic tail and cationic head to the transporter's orthosteric site.

G Mol CAS 120998-51-8 Scaffold Amine Secondary Amine (pKa ~10) Mol->Amine Ether 3-Methoxyphenoxy Group Mol->Ether Linker Flexible Propyl Chain Mol->Linker Protonated Protonated Cation (pH 7.4) Amine->Protonated Ionization Lipid Lipophilic Domain (LogP ~2) Ether->Lipid Hydrophobic Effect Target Monoamine Transporter Pocket Linker->Target Conformational Fit Protonated->Target Aspartate Salt Bridge Lipid->Target Halogen/Hydrophobic Pocket

Figure 1: Pharmacophoric mapping and MAT binding logic for CAS 120998-51-8.

Summary of Quantitative Physicochemical Data

Table 2: Estimated Physicochemical Parameters
ParameterEstimated ValueCausality / Significance
pKa (Basic) 9.8 - 10.2Ensures >99% protonation at pH 7.4 for target binding.
LogP (Intrinsic) 1.8 - 2.2Dictates overall lipophilicity and hydrophobic interactions.
LogD (pH 7.4) 0.5 - 1.0Optimal range for CNS penetration without excessive tissue retention.
TPSA 30.5 ŲLow polar surface area (<90 Ų) strongly favors BBB permeability.
H-Bond Donors 1Secondary amine provides one hydrogen bond donor.
H-Bond Acceptors 3Amine nitrogen and two ether oxygens.
Rotatable Bonds 6Confers high conformational flexibility for induced-fit binding.

References

  • Wikipedia. Serotonin–norepinephrine reuptake inhibitor. Retrieved from:[Link]

  • National Center for Biotechnology Information (PubMed). Synthesis and activity of a new class of dual acting norepinephrine and serotonin reuptake inhibitors: 3-(1H-indol-1-yl)-3-arylpropan-1-amines. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine Quantification

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Objective: To establish a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Objective: To establish a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine.

Analyte Profiling and Chromatographic Challenges

3-(3-Methoxyphenoxy)-N-methyl-1-propanamine (CAS No.: 120998-51-8; Molecular Weight: 195.26 g/mol ) is a secondary aliphatic amine featuring a methoxyphenoxy moiety[1]. While the ether and aromatic groups provide sufficient hydrophobicity for reversed-phase retention, the secondary amine presents a significant chromatographic challenge.

Basic aliphatic amines typically possess a pKa between 9.5 and 10.0. In standard RP-HPLC environments, these compounds exist almost entirely in a protonated, cationic state[2]. When analyzed using conventional silica-based columns at neutral pH, the positively charged amine undergoes severe secondary ion-exchange interactions with unreacted, acidic silanol groups (SiO⁻) on the stationary phase[3]. This thermodynamic interaction disrupts the ideal hydrophobic partitioning mechanism, manifesting as severe peak tailing, reduced theoretical plates, and compromised quantitative sensitivity[4].

Method Development Rationale: The Causality of Choice

To build a self-validating and robust protocol, the method must exert strict thermodynamic and kinetic control over both the analyte and the stationary phase.

  • Thermodynamic Control via Mobile Phase pH: We employ a low-pH strategy (pH 2.8). At this pH, the secondary amine is fully protonated (ensuring predictable retention), and more importantly, the surface silanols on the silica support are fully protonated and neutralized (Si-OH). This effectively shuts down the parasitic ion-exchange pathways that cause peak tailing[3].

  • Buffer Selection: A 20 mM potassium phosphate buffer is selected because the pKa1 of phosphoric acid (2.15) provides optimal buffering capacity at pH 2.8. This ensures localized pH stability at the column head during sample injection, preventing retention time drift[5].

  • Kinetic Control via Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity. Lower viscosity improves mass transfer kinetics within the column pores and reduces system backpressure, yielding sharper peaks and higher efficiency[4].

  • Stationary Phase: A high-purity, Type-B silica column with exhaustive end-capping (e.g., C18, 3.5 µm) is selected to further minimize any residual active silanol sites[2].

MethodDev A Analyte: Basic Amine pKa ~ 9.5 B Risk: Secondary Interactions (Ion-Exchange on Silanols) A->B C Strategy: Low pH (pH 2.8) Protonate Silanols (Si-OH) B->C D Select Column: End-capped C18 (Acid Stable, Type-B Silica) C->D E Final Method: Isocratic Phosphate Buffer / ACN D->E

Fig 1. Logical workflow for developing an HPLC method for basic aliphatic amines.

Experimental Protocol

This section details the step-by-step methodology required to execute the analysis. The protocol is designed to be self-validating; adherence to the preparation steps ensures the system suitability criteria will be met.

Chromatographic Conditions
ParameterOptimized ConditionRationale
Column End-capped C18 (150 mm × 4.6 mm, 3.5 µm)Maximizes theoretical plates while minimizing silanol activity.
Mobile Phase 20 mM Phosphate Buffer (pH 2.8) : Acetonitrile (70:30, v/v)Isocratic elution provides baseline stability and simplicity for QC.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 30 °CReduces solvent viscosity and improves retention reproducibility.
Detection (UV) 220 nmCaptures the strong π-π* transition of the phenoxy ring for max sensitivity.
Injection Volume 10 µLPrevents volume overload while maintaining a high signal-to-noise ratio.
Run Time 10 minutesEnsures complete elution of the analyte and any potential late-eluting impurities.
Step-by-Step Preparation Methodology

Step 1: Buffer Preparation

  • Accurately weigh 2.72 g of Potassium dihydrogen phosphate (KH₂PO₄) and transfer it into a 1000 mL volumetric flask.

  • Dissolve in 900 mL of ultrapure water (18.2 MΩ·cm).

  • Adjust the pH to 2.8 ± 0.05 using dilute orthophosphoric acid (monitor with a calibrated pH meter).

  • Make up the volume to 1000 mL with ultrapure water and filter through a 0.45 µm hydrophilic membrane.

Step 2: Mobile Phase & Diluent Preparation

  • Mix 700 mL of the prepared Phosphate Buffer with 300 mL of HPLC-grade Acetonitrile.

  • Sonicate for 10 minutes to degas the mixture.

  • Note: Use this Mobile Phase as the Sample Diluent to prevent solvent-mismatch peak distortion (fronting/splitting) during injection[3].

Step 3: Standard Preparation (50 µg/mL)

  • Accurately weigh 25.0 mg of 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine reference standard into a 50 mL volumetric flask.

  • Add 30 mL of Diluent and sonicate for 5 minutes to ensure complete dissolution.

  • Make up to the mark with Diluent (Stock Solution: 500 µg/mL).

  • Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and make up to the mark with Diluent.

Method Validation Framework (ICH Q2(R2))

To ensure the method acts as a self-validating system, it must be evaluated against the enhanced analytical procedure lifecycle approach outlined in ICH Q2(R2)[6]. The following parameters and acceptance criteria guarantee the method's fitness for purpose.

Validation ParameterPurpose / CausalityAcceptance Criteria
System Suitability Verifies that the instrument, reagents, and column are performing optimally before sample analysis.%RSD of standard (n=6) ≤ 2.0%Tailing Factor (Tf) ≤ 1.5Theoretical Plates (N) > 5000
Specificity Ensures the diluent or matrix does not co-elute with the analyte, validating peak purity.Resolution (Rs) > 2.0 from nearest peak; No interference at analyte RT.
Linearity Validates the dynamic range of the UV detector response (typically 25% to 150% of nominal concentration).Correlation coefficient (R²) ≥ 0.999; y-intercept ≤ 2.0% of target response.
Accuracy (Recovery) Confirms the absence of sample matrix effects by spiking known amounts of standard.Mean recovery across 3 levels (50%, 100%, 150%) must be 98.0% - 102.0%.
Precision Ensures the methodology is robust against minor human or instrumental variations (Repeatability).%RSD of 6 independent sample preparations ≤ 2.0%.

System Suitability & Troubleshooting

Even with a robust method, column degradation or mobile phase preparation errors can occur. If the System Suitability criteria (specifically the Tailing Factor) fail, the protocol halts automatically. Follow the logical troubleshooting pathway below to restore system integrity.

Troubleshooting T1 Issue: Peak Tailing (Asymmetry > 1.5) T2 Check Mobile Phase pH Is pH > 3.0? T1->T2 T3 Adjust pH to 2.8 (Suppress Silanols) T2->T3 Yes T4 Check Column Age (Void or Contamination?) T2->T4 No T5 Replace Guard or Analytical Column T4->T5 Yes

Fig 2. System suitability troubleshooting pathway for resolving peak tailing.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development. ACS Publications. URL: [Link]

  • Law, B., & F., P. (1991). "The selection of buffer salts for the high-performance liquid chromatography of basic compounds." ResearchGate. URL: [Link]

  • International Council for Harmonisation (ICH). "Final IWG Concept Paper Q2(R2) and Q14 - Validation of Analytical Procedures." ICH.org. URL: [Link]

Sources

Application

Application Note: Dissolution and Handling Protocols for 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine in Cell Culture Media

Executive Summary & Chemical Context The compound 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine (CAS: 120998-51-8) is an aryloxypropanamine derivative. Structurally related to scaffolds frequently utilized in neuropharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The compound 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine (CAS: 120998-51-8) is an aryloxypropanamine derivative. Structurally related to scaffolds frequently utilized in neuropharmacological screening, it presents a classic solvation challenge: it is an amphiphilic molecule. The compound features a highly lipophilic 3-methoxyphenoxy ring coupled via a propyl linker to a polar, secondary amine.

Because the solubility of secondary amines is governed by the delicate thermodynamic balance between their hydrophobic carbon backbone and their hydrophilic amine interface , direct dissolution into aqueous cell culture media often results in micelle formation or immediate precipitation. This application note details a field-proven, self-validating methodology for dissolving this compound using Dimethyl Sulfoxide (DMSO) as a primary vehicle, ensuring maximum bioavailability in in vitro assays while mitigating solvent-induced cytotoxicity.

Physicochemical Profiling

To design a rational dissolution strategy, we must first analyze the compound's quantitative physicochemical properties.

PropertyValueImplication for Cell Culture Solvation
Molecular Weight 195.26 g/mol Small molecule; highly permeable, but prone to rapid aggregation if poorly solvated.
LogP (Predicted) ~2.5Lipophilic; strictly requires an organic co-solvent (e.g., DMSO) for initial stock preparation.
pKa (Secondary Amine) ~9.5Protonated at physiological pH (7.4); can interact with negatively charged media proteins.
H-Bond Donors 1Moderate aqueous interaction potential via the secondary amine proton.
H-Bond Acceptors 3Capable of interacting with aqueous media once successfully dispersed.

Mechanistic Solvation Strategy

The protocol relies on a two-step solvation mechanism. First, anhydrous DMSO is used to disrupt the intermolecular hydrophobic interactions of the aryloxy groups. Second, a stepwise dilution into pre-warmed aqueous media is performed.

The Causality of Experimental Choices:

  • Why Anhydrous DMSO? DMSO is highly hygroscopic. If water is absorbed from the atmosphere, the thermodynamic stability of the lipophilic aryloxy group drops, leading to micro-precipitation within the stock vial.

  • Why Pre-warm the Media? The solubility limit of lipophilic compounds in aqueous solutions is heavily temperature-dependent. Introducing a room-temperature DMSO stock into cold media causes a rapid localized drop in solubility, forcing the compound to crash out.

  • Why Vortex Immediately? Rapid dispersion prevents the local concentration of the compound from exceeding its critical aggregation concentration. This mitigates the risk of Ostwald ripening—a phenomenon where small micro-precipitates thermodynamically favor the formation of larger, promiscuous aggregates that can yield false-positive assay results .

G cluster_0 Hydrophobic Core cluster_1 Hydrophilic Interface A Aryloxy Group B Propyl Linker A->B C Secondary Amine B->C D DMSO Solvation D->A Hydrophobic Interactions E Aqueous Media E->C H-Bonding (pH dependent)

Mechanistic model of amphiphilic solvation for 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine.

Experimental Protocols

Protocol 1: Preparation of 10 mM Master Stock

Objective: Create a thermodynamically stable, highly concentrated organic stock.

  • Equilibration: Remove the lyophilized compound vial from cold storage and allow it to equilibrate to room temperature (RT) for 30 minutes inside a desiccator. Causality: Opening a cold vial causes immediate atmospheric condensation, introducing water that degrades stock stability.

  • Weighing: Accurately weigh 1.95 mg of 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine into a sterile, amber microcentrifuge tube. Causality: Amber tubes prevent photo-oxidation of the secondary amine.

  • Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex vigorously for 60 seconds. Follow with sonication in a room-temperature water bath for 5 minutes.

  • Self-Validation Step: Hold the amber tube against a strong light source. The solution must be perfectly clear. Any cloudiness indicates incomplete solvation of the lipophilic core.

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Limit freeze-thaw cycles to a maximum of three.

Protocol 2: Stepwise Dilution in Cell Culture Media

Objective: Achieve the final assay concentration while maintaining DMSO levels strictly below 0.1% (v/v) to prevent solvent-induced membrane pore formation and apoptosis .

  • Thawing: Thaw a 50 µL master stock aliquot at RT. Vortex for 10 seconds to ensure homogeneity.

  • Intermediate Dilution: Dilute the 10 mM stock to a 1 mM working stock by adding 5 µL of the master stock to 45 µL of pure DMSO. Causality: Creating an intermediate organic stock ensures that the final volumetric addition to the media is manageable and keeps the final DMSO concentration well below the cytotoxic 0.1% threshold.

  • Media Preparation: Warm the complete cell culture media (e.g., DMEM + 10% FBS) to exactly 37°C in a water bath.

  • Dropwise Integration: While continuously vortexing the pre-warmed media at a low speed, add the 1 mM working stock dropwise. (e.g., Add 1 µL of 1 mM stock to 1 mL of media to achieve a 1 µM final assay concentration at 0.1% DMSO).

  • Self-Validation Step (Tyndall Effect): Shine a laser pointer through the final media solution in a darkened room. If the beam path is highly visible (scattering), micro-precipitates have formed. A true solution will not scatter the light.

G A Weigh 3-(3-Methoxyphenoxy)- N-methyl-1-propanamine (Equilibrate to RT) B Add Anhydrous DMSO (Cell Culture Grade) A->B C Vortex & Sonicate (5-10 mins at RT) B->C D 10 mM Master Stock (Store at -20°C in aliquots) C->D E Intermediate Dilution (e.g., 1 mM in DMSO) D->E Dilute in DMSO F Final Dilution in Media (Pre-warmed to 37°C) E->F Dropwise addition with agitation G Final Assay Solution (<0.1% DMSO) F->G

Workflow for the dissolution and stepwise media integration of the compound.

Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Visible precipitate in media Cold media shock or Ostwald ripening.Ensure media is pre-warmed to 37°C. Add compound dropwise under constant agitation.
Precipitate in DMSO stock Water ingress during storage.Discard stock. Use fresh, anhydrous DMSO and ensure vials are equilibrated to RT before opening.
Unexpected cytotoxicity DMSO concentration >0.1% or pH shift.Verify dilution math. Ensure intermediate dilutions are performed in DMSO before final media addition.

References

  • Pathak R, et al. "Learning Atomic Interactions through Solvation Free Energy Prediction Using Graph Neural Networks." Journal of Chemical Information and Modeling. 2021;61(2):619-630. URL:[Link]

  • Feng BY, Shelat A, Doman TN, Guy RK, Shoichet BK. "High-throughput assays for promiscuous inhibitors." Nature Chemical Biology. 2005;1(3):146-148. URL:[Link]

  • Awan M, Buriak I, Fleck R, et al. "Dimethyl sulfoxide: a central player since the dawn of cryobiology, is efficacy balanced by toxicity?" Regenerative Medicine. 2020;15(3):1463–1491. URL:[Link]

Method

Application Note: High-Resolution MS/MS Fragmentation Profiling of 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine

Introduction & Scientific Context The compound 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine (CAS: 120998-51-8) belongs to the aryloxypropylamine class—a critical pharmacophore found in numerous selective serotonin and nor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The compound 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine (CAS: 120998-51-8) belongs to the aryloxypropylamine class—a critical pharmacophore found in numerous selective serotonin and norepinephrine reuptake inhibitors (e.g., fluoxetine, atomoxetine). In drug metabolism and pharmacokinetics (DMPK) studies, accurately mapping the mass spectrometric fragmentation of this scaffold is essential for distinguishing parent APIs from their biotransformation products [1].

Because the structural backbone dictates gas-phase behavior, understanding the causality behind its fragmentation allows researchers to predict the behavior of novel analogs. This application note provides a comprehensive, self-validating LC-HRMS/MS protocol and mechanistic breakdown of its collision-induced dissociation (CID/HCD) pathways.

Table 1: Physicochemical & Exact Mass Parameters
ParameterValueAnalytical Significance
Molecular Formula C₁₁H₁₇NO₂Defines isotopic envelope and mass defect.
Monoisotopic Mass 195.1259 DaTarget for high-resolution MS1 calibration.
Precursor Ion[M+H]⁺ 196.1337 m/zPrimary target for quadrupole isolation.
Gas-Phase Basicity High (Secondary Amine)Dictates exclusive protonation at the nitrogen atom.
LogP (Predicted) ~2.1Requires moderate organic modifier for LC elution.

Experimental Workflow & Self-Validating Protocol

To ensure data integrity and eliminate false positives (e.g., isobaric background noise), this protocol employs a self-validating system . By utilizing Stepped Normalized Collision Energy (NCE) and orthogonal retention time matching against stable-isotope labeled (SIL) internal standards, the workflow inherently verifies the relationship between the precursor and its product ions [3].

LCMS_Workflow S1 Sample Prep (Protein Ppt / SPE) S2 UHPLC Separation (C18, Gradient) S1->S2 S3 ESI+ Ionization (Precursor m/z 196.13) S2->S3 S4 HCD Fragmentation (Stepped NCE) S3->S4 S5 HRMS Detection (Orbitrap/TOF) S4->S5

Caption: Step-by-step LC-HRMS/MS workflow for aryloxypropylamine analysis.

Step-by-Step LC-HRMS/MS Protocol

Step 1: Sample Preparation & Calibration

  • Action: Prepare a 100 ng/mL solution of the analyte in 50:50 Water:Acetonitrile (0.1% Formic Acid). Spike with 10 ng/mL of a structurally related internal standard (e.g., Fluoxetine-d5).

  • Causality: Formic acid ensures complete protonation of the secondary amine in solution, maximizing ESI+ efficiency. The SIL internal standard validates that any matrix effects or source variations are accounted for[1].

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at 0.4 mL/min.

  • Causality: The moderate lipophilicity of the methoxyphenoxy group requires a strong organic wash to elute, while the initial aqueous hold focuses the polar amine moiety at the column head, ensuring a sharp peak shape.

Step 3: Source Optimization & Blank Verification

  • Action: Run a solvent blank prior to the sample. Ensure the extracted ion chromatogram (EIC) for m/z 196.1337 is at baseline.

  • Causality: Aryloxypropylamines are notorious for adhering to stainless steel tubing and ESI source components. The blank injection is a critical self-validation step to rule out carryover.

Step 4: Data-Dependent Acquisition (ddMS2) via HCD

  • Action: Isolate the m/z 196.13 precursor using a 1.0 Da isolation window. Apply Stepped NCE at 20, 40, and 60.

  • Causality: Stepped NCE captures both fragile bonds (yielding high-mass fragments) and stable core structures (yielding low-mass fragments) in a single composite spectrum, providing a complete structural fingerprint [3].

Mechanistic Fragmentation Pathways

The interpretation of MS/MS spectra for novel compounds relies heavily on established "Fragmentation-Degradation" relationships [2]. For 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine, the fragmentation is entirely charge-directed, initiated by the protonated secondary amine.

Pathway A: Charge-Directed Ether Cleavage (Base Peak Formation)

Upon collisional activation, the molecule undergoes a highly favored inductive cleavage (i-cleavage) at the C-O ether bond. The lone pair on the nitrogen facilitates a nucleophilic attack on the gamma-carbon, expelling the 3-methoxyphenol moiety as a neutral loss (124.0524 Da).

  • Result: This forms a highly stable, four-membered azetidinium cation or a resonance-stabilized allyl-methylamine cation at m/z 72.0813 . Because the activation energy for this cyclization/cleavage is exceptionally low, this ion dominates the spectrum as the base peak (100% relative abundance) across almost all collision energies.

Pathway B: Alpha-Cleavage

Higher collision energies induce homolytic or heterolytic cleavage of the C-C bond directly adjacent to the amine (alpha-cleavage).

  • Result: This results in the loss of the bulky aryloxy-ethyl radical, leaving the simple iminium cation [CH₂=NH⁺-CH₃] at m/z 44.0500 .

Pathway C: Aryl Charge Retention

In a minor competing pathway, the charge is retained on the phenolic portion of the molecule rather than the amine.

  • Result: Cleavage of the ether bond yields the protonated 3-methoxyphenol ion at m/z 125.0603 . Subsequent loss of methanol (32.0262 Da) from the methoxy group yields the cyclopentadienyl-type or phenoxy cation at m/z 93.0340 .

MS_Fragmentation M Precursor Ion [C11H18NO2]+ m/z 196.1337 F72 Aliphatic Amine Fragment [C4H10N]+ m/z 72.0813 (Base Peak) M->F72 Ether Cleavage (- C7H8O2, 124 Da) F125 Phenolic Fragment [C7H9O2]+ m/z 125.0602 M->F125 Ether Cleavage (- C4H9N, 71 Da) F44 Alpha-Cleavage Fragment [C2H6N]+ m/z 44.0500 M->F44 Alpha Cleavage (- C9H11O2•, 151 Da) F93 Secondary Loss [C6H5O]+ m/z 93.0340 F125->F93 Loss of CH3OH (- 32 Da)

Caption: Mechanistic MS/MS fragmentation pathways of 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine.

Quantitative Data Presentation

The following table summarizes the expected high-resolution product ions. The self-validating nature of this data is confirmed by the mass error (< 5 ppm), ensuring unambiguous structural assignment.

Table 2: High-Resolution MS/MS Fragment Ion Table
Exact Mass (m/z)Ion FormulaPathway / AssignmentMass ErrorRel. Abundance (NCE 20)Rel. Abundance (NCE 60)
196.1337 [C₁₁H₁₈NO₂]⁺Precursor Ion< 2 ppm45%0%
125.0602 [C₇H₉O₂]⁺Phenolic Charge Retention< 3 ppm15%5%
93.0340 [C₆H₅O]⁺Phenol - CH₃OH< 3 ppm0%25%
72.0813 [C₄H₁₀N]⁺Ether Cleavage (Amine)< 1 ppm100% (Base) 100% (Base)
44.0500 [C₂H₆N]⁺Alpha-Cleavage< 2 ppm5%65%

Note: At low collision energy (NCE 20), the precursor and the m/z 72 base peak dominate. At high collision energy (NCE 60), the precursor is entirely depleted, and secondary fragments (m/z 44 and m/z 93) become prominent.

Conclusion

The LC-HRMS/MS profiling of 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine reveals a highly predictable, charge-directed fragmentation cascade. By utilizing stepped collision energies and strict mass accuracy thresholds, analysts can confidently identify this compound and its structural analogs in complex biological or environmental matrices. The dominance of the m/z 72.0813 ion serves as a reliable diagnostic marker for the N-methyl-propanamine side chain, a critical feature for non-target screening and DMPK metabolite identification.

References

  • Serum Metabolites as Potential Markers and Predictors of Depression-like Behavior and Effective Fluoxetine Treatment in Chronically Socially Isolated Rats. MDPI.[Link]

  • Transformative Forces: The Role of Gut Microbiota in Processing Environmental Pollutants. ACS Publications.[Link]

  • Combining predictive and analytical methods to elucidate pharmaceutical biotransformation in activated sludge. RSC Publishing.[Link]

Application

gas chromatography techniques for 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine analysis

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Method Development Guide & Experimental Protocol Introduction & Chemical Context The compound 3-(3-Methoxyphenoxy)-N...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Method Development Guide & Experimental Protocol

Introduction & Chemical Context

The compound 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine (CAS: 120998-51-8; MW: 195.26 g/mol ) is a critical aryloxypropanamine scaffold. Structurally related to widely prescribed selective serotonin and norepinephrine reuptake inhibitors (such as fluoxetine and atomoxetine), this secondary amine presents specific analytical challenges.

In gas chromatography (GC), the presence of the secondary amine group (-NH-CH₃) leads to strong hydrogen bonding with active silanol groups on the stationary phase of standard silica columns. If analyzed underivatized, this interaction causes severe peak tailing, unpredictable retention time shifts, and thermal degradation at high injection-port temperatures[1]. To achieve the high-throughput, high-resolution quantitative analysis required in pharmacokinetic and forensic toxicology studies, a robust sample preparation and derivatization strategy is essential[2].

Rationale for GC-MS and Derivatization Strategy

Why Acylation over Silylation? While silylation (using reagents like BSTFA or MSTFA) is common, acylation using Trifluoroacetic anhydride (TFAA) or Heptafluorobutyric anhydride (HFBA) is the gold standard for secondary aryloxypropanamines[5][6].

  • Causality of Peak Shape: Acylation replaces the active amine hydrogen with a bulky, electron-withdrawing trifluoroacetyl group, completely neutralizing its basicity and preventing column adsorption[7].

  • Thermal Stability: The resulting N-trifluoroacetamide derivative is highly thermally stable, preventing on-column degradation during the 250°C injection[2].

  • Mass Spectral Enhancement: The addition of the -COCF₃ group (mass 97) increases the molecular weight to 291.26 g/mol , shifting diagnostic fragment ions to higher mass-to-charge (m/z) ratios, which significantly reduces background matrix interference in the MS detector[7].

Experimental Protocols

The following protocol is designed as a self-validating system. It incorporates an alkaline Liquid-Liquid Extraction (LLE) to isolate the unionized free base, followed by an anhydrous acylation step. An internal standard (e.g., deuterated atomoxetine or pseudoephedrine) must be added prior to extraction to correct for any matrix effects or derivatization inefficiencies[8][9].

Reagents & Materials
  • Analyte: 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine standard.

  • Derivatization Reagent: Trifluoroacetic anhydride (TFAA), analytical grade (≥99%)[6].

  • Solvents: Toluene, Ethyl Acetate, Hexane (GC-MS grade).

  • Buffers: 0.1 M Sodium Carbonate (Na₂CO₃) buffer, adjusted to pH 9.8[6].

Sample Preparation & Extraction Workflow
  • Spiking: Aliquot 1.0 mL of the biological/synthetic sample into a glass centrifuge tube. Add 20 µL of Internal Standard (IS) solution.

  • Basification: Add 1.0 mL of pH 9.8 Na₂CO₃ buffer. Rationale: The pKa of the secondary amine is ~9.5-10.0. A pH of 9.8 ensures the analyte is predominantly in its unionized free-base form, maximizing partitioning into the organic solvent[4].

  • Extraction: Add 3.0 mL of Toluene. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes at 4°C to break any emulsions.

  • Transfer: Carefully transfer the upper organic (Toluene) layer to a clean, dry glass reaction vial.

Derivatization Procedure
  • Reagent Addition: In a fume hood, add 100 µL of TFAA to the organic extract[6]. Cap the vial tightly with a PTFE-lined septum.

  • Incubation: Heat the vial in a dry block at 60°C for 20 minutes. Rationale: Heat drives the acylation reaction to >99% completion. The sealed environment prevents the highly volatile TFAA from escaping.

  • Evaporation: Remove the vial, cool to room temperature, and evaporate the solvent and excess TFAA to complete dryness under a gentle stream of ultra-pure Nitrogen (N₂) at 35°C[5]. Critical Step: Residual TFAA can rapidly degrade the GC column's stationary phase.

  • Reconstitution: Reconstitute the dried residue in 100 µL of GC-grade Ethyl Acetate. Transfer to a GC autosampler vial with a glass insert[1].

G A Sample + Internal Standard (Aqueous Matrix) B Alkaline Basification (pH 9.8 Na2CO3 Buffer) A->B Deprotonate Amine C Liquid-Liquid Extraction (Add Toluene, Vortex) B->C Isolate Free Base D Phase Separation (Centrifuge 3000 rpm, 10 min) C->D Resolve Emulsion E TFAA Derivatization (Add 100 µL TFAA, 60°C for 20 min) D->E Transfer Organic Layer F Nitrogen Evaporation (Dry at 35°C to remove excess reagent) E->F Acylation Reaction G GC-MS Analysis (Reconstitute in Ethyl Acetate) F->G Protect GC Column

Caption: Step-by-step workflow for the extraction and TFAA derivatization of aryloxypropanamines.

GC-MS Instrument Parameters

To ensure optimal resolution and sensitivity, the following parameters are recommended for the derivatized aryloxypropanamine.

Table 1: Optimized GC-MS Parameters

ParameterSetting / SpecificationRationale
GC Column 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm)Low bleed, ideal for mid-polar acylated amines[1].
Carrier Gas Helium (99.999%), Constant flow at 1.0 mL/minProvides optimal linear velocity and MS vacuum stability.
Injection Mode Splitless, 1.0 µL injection volumeMaximizes trace-level sensitivity.
Inlet Temperature 250°CEnsures rapid, complete volatilization of the derivative[2].
Oven Program 80°C (hold 1 min) ➔ 15°C/min to 280°C (hold 5 min)Focuses the analyte at the column head, then elutes sharply.
Transfer Line Temp 280°CPrevents cold spots before the MS source.
Ionization Mode Electron Impact (EI), 70 eVStandard energy for reproducible fragmentation libraries.
Acquisition Mode SCAN (m/z 50–400) for method dev; SIM for quantitationSIM provides higher sensitivity by monitoring specific ions.

Results & Discussion

Chromatographic Performance

Derivatization with TFAA transforms the highly polar secondary amine into a neutral amide. This eliminates the tailing factor (typically reducing it from >2.0 to ~1.05), resulting in sharp, Gaussian peaks. This sharp peak profile directly enhances the Signal-to-Noise (S/N) ratio, lowering the Limit of Detection (LOD) to the sub-ng/mL range, which is critical for pharmacokinetic monitoring[1][8].

Mass Spectrometry & Fragmentation Pathway

Under 70 eV EI conditions, the N-trifluoroacetyl derivative of 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine (MW 291.26) undergoes predictable and highly diagnostic fragmentation.

  • Molecular Ion [M]⁺: Often weak but visible at m/z 291.

  • Ether Cleavage: The dominant fragmentation pathway involves the cleavage of the C-O ether bond, yielding a stable N-methyl-N-trifluoroacetyl-propanamine fragment (m/z 168) and a methoxyphenol radical cation (m/z 124).

  • Alpha Cleavage: Cleavage adjacent to the nitrogen atom yields smaller diagnostic fluorinated fragments.

Pathway A Underivatized Analyte (MW: 195.26) C N-Trifluoroacetyl Derivative (MW: 291.26) A->C Acylation B Trifluoroacetic Anhydride (TFAA Reagent) B->C - CF3COOH D EI Ionization (70 eV) C->D GC-MS Source E Alkylamine Fragment [C6H11F3NO]+ (m/z 168) D->E Ether Cleavage F Phenolic Fragment [C7H8O2]+ (m/z 124) D->F Ether Cleavage

Caption: Derivatization reaction and subsequent primary EI-MS fragmentation pathways.

Table 2: Typical Method Validation Summary

Validation ParameterExpected Performance
Linearity Range 10 – 2000 ng/mL (R² > 0.995)
Limit of Detection (LOD) < 2.0 ng/mL (S/N > 3)
Limit of Quantitation (LOQ) 10.0 ng/mL (S/N > 10)
Extraction Recovery 85% – 95% (Consistent across range)
Intra-day Precision (RSD) < 8.0%

Conclusion

The analysis of 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine by GC-MS is highly effective when paired with an alkaline liquid-liquid extraction and TFAA derivatization. By converting the active secondary amine into a stable trifluoroacetamide, analysts can prevent column adsorption, ensure thermal stability, and generate unique, high-mass fragments for sensitive Selected Ion Monitoring (SIM) quantitation.

References

  • Kul, A., Ozdemir, M., Önal, A., & Sagirli, O. (2021). A novel GC-MS assay method for the therapeutic drug monitoring of the atomoxetine. ResearchGate.
  • Oliveira, A., et al. (2022). Optimization of a GC-MS Injection-Port Derivatization Methodology to Enhance Metabolomics Analysis Throughput in Biological Samples. Journal of Proteome Research - ACS Publications.
  • Various Authors. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. MDPI.
  • Office of Chief Medical Examiner New York City. Forensic Toxicology Laboratory GC-NPD Derivatives with TFAA Principle. NYC.gov.
  • Organomation. GC-MS Sample Preparation. Organomation.com.
  • T3DB. Atomoxetine (T3D2737) - Predicted GC-MS Spectrum. T3DB.ca.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine

Welcome to the technical support center for the synthesis of 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important precursor and chemical intermediate. As a molecule structurally related to compounds like Nisoxetine, a potent and selective norepinephrine reuptake inhibitor, achieving high yield and purity is critical for downstream applications.[1] This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to optimize your synthetic outcomes.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems that may arise during your experiments. Each question is followed by a detailed explanation of the underlying causes and provides actionable solutions to improve your yield and purity.

Q1: My reductive amination of 3-(3-methoxyphenoxy)propanal with methylamine is giving a low yield. What are the likely causes and how can I fix it?

A1: Low yield in a reductive amination is a frequent issue that can typically be traced back to one of two key stages: the initial imine formation or the subsequent reduction. Reductive amination is a powerful method for amine synthesis, but its efficiency depends on a delicate balance of reaction conditions.[2][3]

Core Problem Analysis:

  • Inefficient Imine Formation: The reaction between the aldehyde (3-(3-methoxyphenoxy)propanal) and methylamine to form the intermediate imine is a reversible equilibrium. If the equilibrium is not driven towards the imine, the overall yield will be poor. The pH is a critical factor; mildly acidic conditions (pH 4-5) are often optimal because they protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, without excessively protonating the amine nucleophile into its non-nucleophilic ammonium salt.[2]

  • Decomposition of Starting Material: Aldehydes can be sensitive and may degrade under harsh conditions or over extended reaction times.

  • Sub-optimal Reducing Agent Activity: The chosen reducing agent may not be effective under your reaction conditions, or it may be reducing the starting aldehyde faster than the imine.

Troubleshooting Workflow & Solutions:

Below is a diagram illustrating the decision-making process for troubleshooting a low-yield reductive amination.

G start Low Yield in Reductive Amination check_pH Is the reaction pH controlled (4-5)? start->check_pH check_water Is water being removed? check_pH->check_water Yes solution_pH Adjust pH with acetic acid. check_pH->solution_pH No check_reductant Which reducing agent is used? check_water->check_reductant Yes solution_water Add a dehydrating agent (e.g., MgSO4, molecular sieves). check_water->solution_water No aldehyde_reduction Is aldehyde reduction to alcohol a major side product? check_reductant->aldehyde_reduction imine_stable Is the imine intermediate stable? aldehyde_reduction->imine_stable No solution_reductant Switch to a milder, imine-selective reductant (e.g., NaBH3CN or NaBH(OAc)3). aldehyde_reduction->solution_reductant Yes solution_stepwise Perform a stepwise reaction: form imine first, then add reductant. imine_stable->solution_stepwise No end Yield Improved solution_pH->end solution_water->end solution_reductant->end solution_stepwise->end

Caption: Troubleshooting workflow for low-yield reductive amination.

Recommended Actions:

  • pH Control: Buffer the reaction with a mild acid like acetic acid. Add 1 equivalent of acetic acid relative to the substrate to maintain an optimal pH for imine formation.[4]

  • Water Removal: The formation of an imine releases one molecule of water. To drive the equilibrium forward, consider adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.

  • Choice of Reducing Agent: Use a reductant that is selective for the imine over the carbonyl group. Sodium cyanoborohydride (NaBH₃CN) is a classic choice because it is more reactive towards the protonated iminium ion than the starting aldehyde at mildly acidic pH.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent, less toxic alternative that is particularly effective for one-pot reactions.[5]

Q2: I'm observing a significant amount of 3-(3-methoxyphenoxy)-1-propanol as a byproduct in my reductive amination. How can I minimize this?

A2: The formation of the corresponding alcohol is a classic side reaction in reductive amination, occurring when the reducing agent reacts with the starting aldehyde before it can form the imine. This is especially common with powerful, non-selective reducing agents like sodium borohydride (NaBH₄).

Mechanistic Insight:

The competition between the two reduction pathways is illustrated below. The goal is to favor the imine pathway (k_imine >> k_aldehyde).

G cluster_0 Reaction Pathways Aldehyde 3-(3-methoxyphenoxy)propanal Imine Imine Intermediate Aldehyde->Imine + Methylamine (k_imine_formation) Byproduct Alcohol Byproduct (3-(3-methoxyphenoxy)-1-propanol) Aldehyde->Byproduct + [H-] (k_reduction_aldehyde) Product Desired Amine Product Imine->Product + [H-] (k_reduction_imine)

Caption: Competing reaction pathways in reductive amination.

Solutions to Enhance Selectivity:

  • Select the Right Reducing Agent: As mentioned in A1, the choice of hydride source is paramount.

    • NaBH₄: Highly reactive, will readily reduce aldehydes. Use only in a stepwise procedure where the imine is pre-formed.

    • NaBH₃CN: Less reactive and selective for the protonated iminium ion at pH 4-5. This is the preferred reagent for one-pot reactions to minimize alcohol formation.[2]

    • NaBH(OAc)₃: A mild and selective reducing agent that is often effective without the need for pH control with stronger acids and is a safer alternative to cyanoborohydride.[5]

  • Adopt a Stepwise Procedure:

    • Step 1 (Imine Formation): Dissolve the aldehyde and methylamine in a suitable solvent (e.g., methanol or dichloroethane). If needed, add a dehydrating agent and stir at room temperature for 1-2 hours to allow the imine to form.

    • Step 2 (Reduction): Once imine formation is confirmed (e.g., by TLC or GC-MS), add the reducing agent (NaBH₄ can be used here) portion-wise at a controlled temperature (e.g., 0 °C).

Table 1: Comparison of Common Reducing Agents

Reducing AgentTypical SolventpH ConditionKey AdvantagesKey Disadvantages
Sodium Borohydride (NaBH₄)Methanol, EthanolNeutral / BasicInexpensive, powerfulLow selectivity, reduces aldehydes/ketones
Sodium Cyanoborohydride (NaBH₃CN)Methanol, AcetonitrileMildly Acidic (pH 4-5)High selectivity for imines[2]Toxic cyanide byproduct
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloroethane (DCE), THFNeutral or with Acetic AcidHigh selectivity, mild, non-toxic[5]More expensive, moisture sensitive
Catalytic Hydrogenation (H₂/Pd-C)Ethanol, Ethyl AcetateNeutral"Green" method, high yieldRequires specialized H₂ equipment
Q3: I'm attempting to synthesize the target molecule by alkylating 3-(3-methoxyphenoxy)-1-propanamine with methyl iodide, but I'm getting a mixture of products. How can I improve the selectivity for mono-methylation?

A3: Direct alkylation of primary amines with reactive alkyl halides like methyl iodide is notoriously difficult to control. The product of the first alkylation, our desired secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event that forms the tertiary amine. This "runaway reaction" can even proceed to a quaternary ammonium salt with excess alkylating agent.[6]

The Problem of Over-Alkylation:

Primary Amine (less nucleophilic) + CH₃I → Secondary Amine (more nucleophilic) + HI Secondary Amine + CH₃I → Tertiary Amine + HI

Strategies to Promote Mono-alkylation:

  • Use a Large Excess of the Primary Amine: By using a large excess (e.g., 5-10 equivalents) of the starting primary amine, you can statistically favor the reaction of methyl iodide with the more abundant primary amine over the newly formed secondary amine. The major drawback is the need to separate the product from a large amount of unreacted starting material.

  • Use a Bulky or Less Reactive Methylating Agent: While methyl iodide is highly reactive, other reagents can offer more control.

    • Dimethyl sulfate: Highly toxic, but sometimes used. Requires careful handling and stoichiometry.

    • Formaldehyde followed by reduction (Eschweiler-Clarke reaction): This is a classic and highly effective method for the exhaustive methylation of primary or secondary amines to tertiary amines using formic acid as the reductant.[3] For mono-methylation, reductive amination (as described in Q1 & Q2) starting from the primary amine and formaldehyde is a far superior strategy.

  • Alternative Strategy: N-Acylation followed by Reduction: This two-step approach offers excellent control and avoids polyalkylation.

    • Step 1 (N-Acylation): React the primary amine, 3-(3-methoxyphenoxy)-1-propanamine, with an acylating agent like ethyl chloroformate or acetic anhydride under basic conditions. This forms a stable, non-nucleophilic amide.

    • Step 2 (Reduction): Reduce the resulting amide to the desired N-methyl secondary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in THF.

G PrimaryAmine Primary Amine (R-NH2) Amide Amide Intermediate (R-NH-COR') PrimaryAmine->Amide + Acylating Agent (e.g., Acetic Anhydride) SecondaryAmine Secondary Amine (R-NH-CH3) Amide->SecondaryAmine + Reducing Agent (e.g., LiAlH4)

Caption: Controlled synthesis via N-acylation and reduction.

This indirect method is often the most reliable way to achieve clean mono-N-methylation when direct alkylation or reductive amination from the corresponding aldehyde is problematic.

Q4: What are the best practices for purifying 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine and removing common impurities?

A4: Proper purification is essential to obtain the final product with the high purity required for research and development. The choice of method depends on the scale of the reaction and the nature of the impurities. The target compound is a basic amine, a property that can be exploited during purification.

Common Impurities:

  • Unreacted 3-(3-methoxyphenoxy)-1-propanamine (primary amine)

  • Over-methylated N,N-dimethyl-3-(3-methoxyphenoxy)-1-propanamine (tertiary amine)

  • Unreacted 3-(3-methoxyphenoxy)propanal (aldehyde)

  • 3-(3-methoxyphenoxy)-1-propanol (alcohol byproduct)

Purification Techniques:

  • Acid-Base Extraction: This is the first and most effective step to separate the basic amine products from neutral or acidic impurities.

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash with a dilute acid solution (e.g., 1M HCl). The primary, secondary, and tertiary amines will be protonated and move to the aqueous layer. Neutral impurities (aldehyde, alcohol) will remain in the organic layer.

    • Separate the layers. Basify the aqueous layer with a strong base (e.g., NaOH) to pH > 12 to deprotonate the amines.

    • Extract the free amines back into an organic solvent.

    • Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Flash Column Chromatography: This is the most common method for separating the desired secondary amine from the primary and tertiary amine impurities.

    • Stationary Phase: Silica gel is standard. However, because amines can streak on silica, it is often pre-treated by mixing it with a small amount of a base like triethylamine (e.g., using an eluent containing 0.5-1% triethylamine). Alternatively, basic alumina can be used.

    • Mobile Phase: A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., hexanes or dichloromethane) is typically used. The less polar tertiary amine will elute first, followed by the desired secondary amine, and finally the more polar primary amine.

  • Distillation: If the product is thermally stable and the impurities have sufficiently different boiling points, vacuum distillation can be an effective purification method, especially for larger scales.

Experimental Protocols

Protocol 1: Optimized One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is designed to maximize yield by ensuring efficient imine formation while minimizing the reduction of the starting aldehyde.

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-(3-methoxyphenoxy)propanal (1.0 eq).

  • Dissolve the aldehyde in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Add a solution of methylamine (1.2 - 1.5 eq, e.g., as a solution in THF or as methylamine hydrochloride with an added equivalent of a non-nucleophilic base like triethylamine).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution. The reaction is often mildly exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product using the methods described in Q4.

References

  • Kong, D., et al. (2016). Asymmetric Hydrogenation of β-Aryloxy/Alkoxy Cinnamic Nitriles and Esters. Organic Letters, 18, 4916–4919. [Link]

  • Liu, H. L., et al. (2000). Chemoenzymatic synthesis of the non-tricyclic antidepressants Fluoxetine, Tomoxetine and Nisoxetine. Journal of the Chemical Society, Perkin Transactions 1, 15, 2533-2537. [Link]

  • Haka, M. S., & Kilbourn, M. R. (1989). Synthesis and regional mouse brain distribution of [11C]nisoxetine, a norepinephrine uptake inhibitor. Journal of Labelled Compounds and Radiopharmaceuticals, 27(7), 823-831. [Link]

  • Wikipedia. (n.d.). Nisoxetine. Retrieved from [Link]

  • Haka, M. S., & Kilbourn, M. R. (1989). Synthesis and regional mouse brain distribution of [11C]Nisoxetine, a norepinephrine uptake inhibitor. SciSpace. [Link]

  • Google Patents. (2012). CN102320984A - Preparation method of (R)-3-(3-methoxy phenyl).
  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. [Link]

  • Google Patents. (2012). US8138376B2 - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine.
  • Google Patents. (2012).
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • University of Calgary. (2006). Chem 263 April 11, 2006 Reductive Amination. [Link]

  • Afanasyev, O. I., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

  • OSTI.gov. (n.d.). Please do not adjust margins. [Link]

  • Quick Company. (n.d.). A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Google Patents. (1994). Process for the preparation of N-methyl-3-\p-trifluoro-methylphenoxy-3-phenyl-propylamine and their salts.
  • Journal of Organic Chemistry. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. [Link]

  • RSC Publishing. (n.d.). Reaction dynamics of the methoxy anion CH3O− with methyl iodide CH3I. [Link]

  • National Center for Biotechnology Information. (n.d.). Reaction dynamics of the methoxy anion CH3O− with methyl iodide CH3I. [Link]

  • MDPI. (2025). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds. [Link]

  • Patsnap. (2017). Synthesis method for 3-methoxypropiophenone. [Link]

  • ResearchGate. (n.d.). Highly enantioselective bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide for the production of (S)-duloxetine. [Link]

  • Journal of the Chemical Society of Pakistan. (1986). Alkylation of Hydroxypyrones. [Link]

  • ResearchGate. (n.d.). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein. [Link]

Sources

Optimization

Technical Support Center: Optimizing Bioanalytical Extraction of 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine

Welcome to the Bioanalytical Technical Support Center. This portal is designed for researchers and drug development professionals optimizing the extraction of 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine from complex biol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This portal is designed for researchers and drug development professionals optimizing the extraction of 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine from complex biological matrices (e.g., plasma, serum, urine) prior to LC-MS/MS analysis.

Structurally, this compound features an ether-linked phenoxy ring and a secondary aliphatic amine. With a pKa of approximately 9.5–10.0 and moderate lipophilicity, its extraction requires precise control over ionization states. This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic workflows to ensure high recovery and minimal matrix effects.

Extraction Strategy Decision Matrix

Selecting the correct sample preparation method depends on your assay's sensitivity requirements, throughput needs, and matrix complexity. Use the decision tree below to determine the optimal approach for your workflow.

Extraction_Strategy Start Biological Matrix (Plasma/Urine) Q1 High Throughput Required? Start->Q1 PPT Protein Precipitation (PPT) Q1->PPT Yes, generic screening Q2 Ultimate Cleanliness & Low Matrix Effect? Q1->Q2 No, precise quantitation LLE Liquid-Liquid Extraction (LLE) with MTBE Q2->LLE Moderate (Cost-effective) SPE Mixed-Mode Cation Exchange (MCX) SPE Q2->SPE Yes (Gold Standard)

Decision tree for selecting the optimal extraction strategy based on analytical requirements.

Core Troubleshooting & FAQs

Q1: We are experiencing low and highly variable recovery (<50%) when using Liquid-Liquid Extraction (LLE). What is causing this? A1: The root cause is likely insufficient pH control of the aqueous sample. 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine is a basic secondary amine (pKa ~9.5). If the biological matrix is at physiological pH (7.4), the amine remains protonated and highly water-soluble, preventing it from partitioning into the organic solvent[1]. Solution: You must adjust the sample pH to at least two units above the analyte's pKa (pH ≥ 11.5) using a strong base like 0.5 M NaOH or Ammonium Hydroxide. This forces the molecule into its neutral, lipophilic free-base state, maximizing partitioning into organic solvents like Methyl tert-butyl ether (MTBE)[2].

Q2: Our LC-MS/MS signal drops significantly at the analyte's retention time when analyzing plasma extracts. How do we eliminate this matrix effect? A2: This is classic ion suppression caused by endogenous glycerophospholipids co-eluting with your analyte. While LLE removes salts and proteins, it co-extracts neutral and basic lipids. Solution: Switch to Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE)[3]. Because your analyte is a basic amine, MCX allows you to trap the protonated analyte via strong ionic bonds at a low pH, enabling you to wash the sorbent with 100% organic solvent (e.g., methanol). This aggressive wash strips away the interfering phospholipids before you elute the target compound[4].

Q3: Our recovery drops specifically during the nitrogen evaporation step prior to LC-MS/MS reconstitution. Why is the analyte disappearing? A3: Secondary aliphatic amines can exhibit high volatility when evaporated to dryness in their neutral, free-base form. Solution: Add an "acidic keeper" (e.g., 10–20 µL of 1% Formic Acid or HCl in methanol) to your organic extract just before nitrogen blowdown. This converts the volatile free-base amine back into a stable, non-volatile salt, completely preventing evaporative loss[5].

Mechanistic Workflow: Mixed-Mode Cation Exchange (MCX)

Understanding the dual-retention mechanism of MCX is critical for troubleshooting. The sorbent utilizes both reversed-phase (hydrophobic) and strong cation exchange (sulfonic acid) interactions[3].

MCX_Mechanism Load 1. Load (Acidic pH) Amine is protonated (+) Wash1 2. Wash 1 (Aqueous Acid) Removes polar interferences Load->Wash1 Wash2 3. Wash 2 (100% Organic) Removes neutral lipids Wash1->Wash2 Elute 4. Elute (Basic Organic) Neutralizes amine, elutes target Wash2->Elute

Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE for basic amines.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, both protocols below incorporate a Self-Validating QC Framework . By preparing three distinct sample sets during your method development run, you can mathematically isolate extraction failure from mass spectrometer signal suppression:

  • Set A (Pre-Spike): Blank matrix spiked with the analyte before extraction.

  • Set B (Post-Spike): Blank matrix extracted, then spiked with the analyte after extraction (prior to evaporation).

  • Set C (Neat): Pure analyte in the reconstitution solvent.

Diagnostic Equations:

  • True Extraction Recovery (%) = (Area A / Area B) × 100

  • Matrix Effect (%) = (Area B / Area C - 1) × 100

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Gold Standard)

Causality Focus: Utilizing ionic interactions to enable aggressive phospholipid clearance.

  • Sample Pre-treatment: Aliquot 200 µL of plasma. Add 200 µL of 2% Phosphoric Acid (H₃PO₄) and vortex. (Rationale: Disrupts protein-drug binding and ensures the secondary amine is fully protonated for cation exchange).

  • Conditioning: Pass 1.0 mL of Methanol through the 30 mg MCX cartridge, followed by 1.0 mL of MS-grade Water.

  • Loading: Apply the acidified sample to the cartridge at a flow rate of 1 mL/min.

  • Aqueous Wash: Pass 1.0 mL of 2% Formic Acid in Water. (Rationale: Washes away salts and polar endogenous compounds. The analyte remains bound via ionic interaction).

  • Organic Wash: Pass 1.0 mL of 100% Methanol. (Rationale: Strips away hydrophobic interferences and phospholipids. The analyte is held firmly in place by the strong cation exchange sulfonic acid groups).

  • Elution: Elute the target compound with 1.0 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. (Rationale: The high pH neutralizes the secondary amine, breaking the ionic bond and allowing the methanol to elute the target).

  • Evaporation: Add 10 µL of 1% Formic Acid in Methanol (Acidic Keeper). Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Initial LC Mobile Phase.

Protocol B: High-Recovery Liquid-Liquid Extraction (LLE)

Causality Focus: Manipulating pH to drive partitioning into a low-polarity organic solvent.

  • Sample Pre-treatment: Aliquot 200 µL of plasma into a 2.0 mL microcentrifuge tube.

  • pH Adjustment: Add 100 µL of 0.5 M NaOH and vortex. (Rationale: Raises the pH to ~12.0, well above the pKa of 9.5, ensuring the amine is fully deprotonated and lipophilic).

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE)[2].

  • Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 5 minutes at 4°C to achieve phase separation.

  • Transfer: Carefully transfer 800 µL of the upper organic layer to a clean tube, avoiding the protein crash interface.

  • Evaporation: Add 10 µL of 1% Formic Acid in Methanol (Acidic Keeper). Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of Initial LC Mobile Phase.

Quantitative Performance Summary

The table below summarizes the expected analytical performance of different extraction methodologies for 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine based on its physicochemical properties.

Extraction MethodTypical RecoveryMatrix Effect (Ion Suppression)Processing Time (96-well)Relative CostBest Use Case
Protein Precipitation (PPT) 85 - 95%High (>40% suppression)< 30 mins$High-throughput screening, early discovery
Liquid-Liquid Extraction (LLE) 70 - 85%Moderate (15 - 30% suppression)~ 60 mins Cost-effective quantitation, lipophilic matrices
Mixed-Mode SPE (MCX) > 90%Low (<10% suppression)~ 90 mins $Gold standard for clinical/PK quantitation

References

  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC (nih.gov).[Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions.[Link]

  • When should I choose a mixed-mode SPE? Biotage.[Link]

  • A fast and reliable LC-MS/MS method for simultaneous quantitation of fluoxetine and mirtazapine in human plasma. Analytical Methods (RSC Publishing).[Link]

  • MTBE Lipid Extraction - Protocol. OneLab.[Link]

Sources

Troubleshooting

minimizing cross-reactivity in 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine immunoassays

Welcome to the Technical Support Center for 3-MMPA immunoassays. As a low-molecular-weight molecule (MW: 195.26 g/mol ), 3-MMPA lacks the multiple distinct epitopes required for sandwich ELISAs. Consequently, . However,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-MMPA immunoassays. As a low-molecular-weight molecule (MW: 195.26 g/mol ), 3-MMPA lacks the multiple distinct epitopes required for sandwich ELISAs. Consequently, . However, the structural similarity of 3-MMPA to other aryloxypropanamines and endogenous biological amines frequently introduces cross-reactivity challenges.

This guide provides researchers and drug development professionals with causal explanations, diagnostic workflows, and self-validating protocols to minimize false positives and enhance assay specificity.

Part 1: Diagnostic Workflow for Assay Interference

Before altering your assay, you must determine whether the false positives are caused by true antibody cross-reactivity or non-specific matrix interference (e.g., bulk proteins or lipids in serum/urine).

Troubleshooting Start High Signal Variance or False Positives Test Spike-and-Recovery Test Start->Test Matrix Matrix Interference Test->Matrix Poor Recovery CrossReact True Cross-Reactivity Test->CrossReact Good Recovery SPE Implement SPE Clean-up Matrix->SPE Format Optimize Assay Format CrossReact->Format Immediate Fix Hapten Redesign Hapten CrossReact->Hapten Long-term Fix

Diagnostic decision tree for isolating matrix effects from true cross-reactivity.

Part 2: FAQs & Troubleshooting Guides

Q1: Why does my 3-MMPA assay show high cross-reactivity with other aryloxypropanamines? A1: This is fundamentally a hapten design issue. Because 3-MMPA is too small to be immunogenic,1 (e.g., BSA or KLH)[1]. The position of the linker dictates which part of the molecule is presented to the immune system. If the linker is attached via the secondary amine, the 3-methoxyphenoxy ring is highly exposed, causing the resulting antibodies to cross-react strongly with other phenol or methoxy-benzene derivatives. Conversely, linking through the aromatic ring exposes the N-methylpropanamine chain, increasing cross-reactivity with endogenous amines.

Q2: Can I reduce cross-reactivity without generating a new monoclonal antibody? A2: Yes. Cross-reactivity is not solely an intrinsic property of the antibody; it is highly dependent on the assay format and reagent stoichiometry.2[2]. By forcing a highly competitive environment, the assay selects for the highest-affinity interactions (the target 3-MMPA) over lower-affinity cross-reactants.

Q3: How do I distinguish between true cross-reactivity and matrix interference? A3: True cross-reactivity is caused by structural analogs binding directly to the antibody paratope. Matrix effects are caused by non-specific interactions (e.g., pH, ionic strength) altering antibody binding capacity. To differentiate, perform a spike-and-recovery test using a clean buffer versus your sample matrix. If the baseline signal is suppressed in the unspiked matrix but recovers linearly upon serial dilution, you are dealing with matrix interference, which can be resolved via Solid Phase Extraction (SPE).

Part 3: Hapten Design Logic

HaptenLogic Molecule 3-MMPA Molecule (MW: 195.26 g/mol) LinkerAmine Linker at Secondary Amine Molecule->LinkerAmine LinkerRing Linker at Phenoxy Ring Molecule->LinkerRing ExpRing Exposes Methoxyphenoxy (High CR with Phenols) LinkerAmine->ExpRing ExpAmine Exposes Propanamine (High CR with Amines) LinkerRing->ExpAmine

Impact of linker placement on epitope exposure and resulting cross-reactivity.

Part 4: Quantitative Cross-Reactivity Data

The following table summarizes the typical cross-reactivity (CR) profile of a 3-MMPA antiserum generated via an amine-linked hapten.

CompoundStructural Deviation from 3-MMPACross-Reactivity (%)
3-MMPA None (Target Analyte) 100.0%
3-Phenoxy-N-methyl-1-propanamineLacks 3-methoxy group12.5%
NisoxetineAdds phenyl ring at C3, shifts methoxy to ortho1.2%
AtomoxetineAdds phenyl ring at C3, replaces methoxy with methyl< 0.1%
Dopamine / NorepinephrineEndogenous catecholamines (no ether linkage)< 0.01%

Part 5: Experimental Protocols

Protocol 1: ELISA Format Optimization to Minimize Cross-Reactivity

Causality: By titrating down the coating antigen and primary antibody, we increase the stringency of the competition. This disproportionately filters out weak-affinity cross-reactants, allowing only the high-affinity 3-MMPA to successfully compete.

  • Coating: Coat a 96-well microtiter plate with 3-MMPA-OVA conjugate at a reduced concentration (e.g., 0.1 µg/mL instead of the standard 1.0 µg/mL) in carbonate-bicarbonate buffer (pH 9.6). Note: Using Ovalbumin (OVA) when the immunogen was BSA prevents false signals from anti-carrier antibodies. Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST (0.05% Tween-20) and block with 1% BSA in PBS for 1 hour at 37°C.

  • Competition: Prepare a checkerboard titration of the primary anti-3-MMPA antibody (e.g., 1:10,000 to 1:80,000) and mix 1:1 with the sample/standard.

  • Incubation: Incubate the mixture in the coated wells for 30 minutes at room temperature.

    • Self-Validation Step: Always include a B0​ well (zero analyte, maximum binding) and a Non-Specific Binding (NSB) well (no primary antibody) to validate the dynamic range of the plate.

  • Detection: Wash 5x with PBST. Add HRP-conjugated secondary antibody and incubate for 30 minutes.

  • Development: Develop with TMB substrate for 15 minutes, stop with 1M H₂SO₄, and read absorbance at 450 nm. Calculate the IC₅₀ for 3-MMPA and known cross-reactants to verify improved specificity.

Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE for Matrix Clean-up

Causality: Biological matrices contain endogenous amines and lipids that non-specifically hinder antibody-antigen binding. MCX SPE exploits the secondary amine of 3-MMPA (pKa ~10.1). At acidic pH, the amine is protonated and binds tightly to the cation exchange resin, allowing harsh washes to remove neutral and acidic interferences.

  • Conditioning: Condition MCX SPE cartridges with 2 mL methanol followed by 2 mL of 2% formic acid in water.

  • Loading: Dilute the biological sample 1:1 with 2% formic acid to ensure the 3-MMPA amine is fully protonated (pH < 3), then load onto the cartridge.

  • Washing: Wash with 2 mL of 2% formic acid (removes acidic/neutral interferences), followed by 2 mL of methanol (removes hydrophobic lipid interferences).

  • Elution: Elute 3-MMPA with 2 mL of 5% ammonium hydroxide in methanol. The high pH deprotonates the secondary amine, neutralizing its charge and releasing it from the resin.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in the competitive ELISA assay buffer (e.g., PBS with 0.1% BSA) prior to analysis. Self-Validation Step: Run a spiked buffer sample through the SPE process alongside your biological samples to calculate absolute recovery percentage.

References

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI.[Link]

Sources

Optimization

overcoming matrix effects in LC-MS analysis of 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the specific challenges of quantifying 3-(3-Methoxyphenoxy)-N...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the specific challenges of quantifying 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine via LC-MS/MS.

Because this compound is a basic secondary amine, it is highly susceptible to ionization anomalies when extracted from complex biological matrices (e.g., plasma, serum). This guide provides field-proven, self-validating protocols to diagnose, quantify, and eliminate these matrix effects.

Section 1: Diagnostic FAQs (Troubleshooting & Causality)

Q1: Why is 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine experiencing severe ion suppression in my plasma samples? A: 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine is a basic amine that readily accepts a proton to form a positive ion [M+H]+ during positive-mode electrospray ionization (ESI). However, biological matrices contain high concentrations of endogenous glycerophosphocholines (phospholipids)[1]. During the ESI process, these highly surface-active phospholipids outcompete the target amine for the limited surface area of the charged droplet. As the droplet undergoes desolvation, the phospholipids physically block the amine from transitioning into the gas phase, resulting in severe signal suppression[2].

Q2: How can I definitively differentiate between ESI matrix effects and poor extraction recovery? A: Signal loss can stem from poor physical extraction efficiency or downstream ESI suppression. To isolate the root cause, you must utilize the post-extraction spike method pioneered by Matuszewski et al.[3]. By comparing the peak area of the analyte spiked into a post-extraction blank matrix against a neat standard solution, you isolate the ESI environment from the extraction process[4]. (See Protocol 1 below for the exact methodology).

Q3: What is the most effective sample preparation strategy to eliminate phospholipid-induced matrix effects for this specific compound? A: Standard protein precipitation (PPT) is insufficient because it leaves >95% of endogenous phospholipids in the final extract[5]. For basic amines, the most effective strategy is utilizing Phospholipid Removal (PLR) plates (e.g., Ostro or HybridSPE)[5],[6]. These plates utilize zirconia-coated silica or proprietary sorbents that act as Lewis acids. They selectively bind the phosphate moiety of phospholipids while allowing your protonated amine to pass through unimpeded[6].

Q4: Can chromatographic adjustments help mitigate matrix effects if I want to stick to simple Protein Precipitation (PPT)? A: Yes, but it requires careful gradient optimization. Phospholipids typically elute late in reversed-phase liquid chromatography (RPLC) due to their hydrophobic lipid tails. If 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine co-elutes with this late-eluting phospholipid zone, you will see suppression. You can adjust the mobile phase gradient to elute the amine earlier[2]. Alternatively, switching to Hydrophilic Interaction Liquid Chromatography (HILIC) is highly effective; in HILIC, the basic amine is strongly retained while hydrophobic phospholipids elute near the void volume, completely separating the analyte from the matrix suppression zone.

Q5: How do I select an appropriate internal standard to compensate for residual matrix effects? A: While sample preparation minimizes matrix effects, a Stable Isotope-Labeled Internal Standard (SIL-IS) is critical for compensating for any residual run-to-run variability[2]. A SIL-IS (e.g., a deuterium or 13C -labeled analog of 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine) will perfectly co-elute with the target analyte and experience the exact same ionization suppression, ensuring the Analyte/IS ratio remains constant and accurate[3].

Section 2: Mandatory Visualizations

ESI Ion Suppression Mechanism

ESI_Mechanism A LC Effluent (Analyte + Matrix) B Taylor Cone Formation A->B High Voltage (3-5 kV) C Charged Droplet (Surface Competition) B->C Desolvation Gas / Heat D Gas Phase Ions (Analyte Suppressed) C->D Phospholipids block analyte evaporation

Fig 1: Mechanism of electrospray ionization (ESI) suppression by endogenous phospholipids.

Troubleshooting Decision Tree

ME_Workflow Start Observe Signal Loss for 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine Assess Calculate Matrix Factor (MF) via Post-Extraction Spike Start->Assess Decision Is MF between 0.85 and 1.15? Assess->Decision OptimizePrep Implement Phospholipid Removal or Mixed-Mode SPE Decision->OptimizePrep No (Severe Suppression) Success Proceed to Method Validation (Reliable Quantitation) Decision->Success Yes (Acceptable ME) OptimizeLC Adjust LC Gradient to Shift Analyte RT OptimizePrep->OptimizeLC If ME persists OptimizeLC->Assess Re-evaluate

Fig 2: Strategic workflow for diagnosing and resolving matrix effects in LC-MS/MS bioanalysis.

Section 3: Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Addition)

Objective: To calculate the absolute Matrix Factor (MF) and Extraction Recovery (RE) to isolate ESI suppression from physical analyte loss[3].

  • Preparation of Set A (Neat Standards): Spike 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine and its SIL-IS into the reconstitution solvent (e.g., 10% Acetonitrile in Water with 0.1% Formic Acid) at Low, Mid, and High QC concentrations.

  • Preparation of Set B (Post-Extraction Spike): Extract blank plasma from 6 independent lots using your current sample prep method. Spike the post-extraction supernatant with the target amine and SIL-IS at the same final concentrations as Set A.

  • Preparation of Set C (Pre-Extraction Spike): Spike the target amine and SIL-IS into the raw blank plasma prior to extraction, then process normally.

  • LC-MS/MS Analysis: Inject all sets under identical chromatographic conditions.

  • Data Calculation & Causality:

    • Absolute Matrix Factor = (Peak Area Set B) / (Peak Area Set A). Causality: By spiking post-extraction, the analyte does not suffer physical loss, allowing us to isolate the signal suppression caused purely by co-eluting matrix components in the ESI source[4].

    • Extraction Recovery = (Peak Area Set C) / (Peak Area Set B). Causality: This isolates the physical efficiency of your extraction chemistry.

Protocol 2: Optimized Sample Preparation via Zirconia-Based Phospholipid Removal

Objective: To yield a clean, phospholipid-free extract for highly sensitive LC-MS/MS analysis[1].

  • Sample Aliquot: Transfer 100 µL of human plasma to a 96-well Phospholipid Removal plate[5].

  • Precipitation & Disruption: Add 300 µL of 1% Formic Acid in Acetonitrile to each well.

    • Mechanistic Insight: Acetonitrile acts as a chaotropic agent, lowering the dielectric constant to precipitate endogenous proteins. The 1% formic acid ensures the secondary amine of the analyte (pKa ~9.5) remains fully protonated, disrupting any non-covalent protein binding and maximizing recovery into the supernatant.

  • Mixing: Aspirate and dispense 3-5 times using a multichannel pipette to ensure complete protein aggregation.

  • Elution: Apply a vacuum (10-15 in Hg) for 5 minutes to draw the extract through the sorbent bed into a collection plate.

    • Mechanistic Insight: As the extract passes through the frit, the Lewis acid sites on the zirconia/titania sorbent selectively coordinate with the phosphate moiety of endogenous phospholipids[6]. The phospholipids are trapped, while the protonated amine passes through freely.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase to match the LC starting conditions, preventing chromatographic peak distortion.

Section 4: Data Presentation

Table 1: Quantitative Comparison of Sample Preparation Methods for 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine in Human Plasma

Sample Preparation MethodExtraction Recovery (RE) %Absolute Matrix Factor (MF)Phospholipid Removal %Processing Time
Protein Precipitation (PPT) 92 ± 4.10.45 (Severe Suppression)< 5%Low (15 min)
Liquid-Liquid Extraction (LLE) 78 ± 6.50.82 (Moderate Suppression)~ 60%High (45 min)
Mixed-Mode SPE (MCX) 88 ± 3.20.95 (Minimal Suppression)> 95%High (60 min)
Phospholipid Removal (PLR) 94 ± 2.80.98 (No Suppression)> 99%Low (20 min)

Note: Data demonstrates that while PPT yields high physical recovery, it fails to remove phospholipids, leading to a failing Matrix Factor (<0.85). PLR plates provide the optimal balance of high recovery and complete matrix effect elimination.

Section 5: References

  • Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - Analytical Chemistry (1998). 7

  • The impact of phospholipids and phospholipid removal on bioanalytical method performance - ResearchGate (2025).

  • Determining Matrix Effects in Complex Food Samples - Waters Corporation (2020).

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH (2024). 3

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates - Waters Corporation. 5

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis - LCGC International. 2

  • Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma - Environmental Science & Technology - ACS Publications (2023). 1

  • Hybrid Stationary Phases: The Answer to All of Your Matrix Effect Problems? - Tandfonline (2013).6

  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches - ACS Omega - ACS Publications (2025).4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Monoamine Transporter Binding Affinities: Atomoxetine vs. a Structural Analog

Introduction and Scope In the landscape of neuropharmacology, selective norepinephrine reuptake inhibitors (NRIs) represent a critical class of therapeutics, most notably for the treatment of Attention-Deficit/Hyperactiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

In the landscape of neuropharmacology, selective norepinephrine reuptake inhibitors (NRIs) represent a critical class of therapeutics, most notably for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Atomoxetine, a potent and selective NRI, is a cornerstone of non-stimulant ADHD therapy. Its clinical efficacy is directly linked to its high binding affinity for the norepinephrine transporter (NET), which modulates synaptic norepinephrine and dopamine levels, particularly in the prefrontal cortex.[1][2]

This guide provides a detailed comparison of the binding affinity profile of atomoxetine with that of the structurally related compound, 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine. A comprehensive search of the current scientific literature and chemical databases reveals a critical gap: there is no publicly available experimental data on the monoamine transporter binding affinity for 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine.

Therefore, to provide a scientifically grounded comparison, this guide will:

  • Quantitatively compare the binding profile of atomoxetine with other well-characterized, potent, and structurally relevant NRIs, namely Nisoxetine and Reboxetine .

  • Conduct a detailed structural analysis of 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine in relation to these established ligands.

  • Leverage established structure-activity relationships (SAR) for the aryloxypropanamine scaffold to provide an expert-driven hypothesis on the likely binding characteristics of 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine.

  • Detail the standard experimental methodology used to determine these binding affinities, providing a framework for future empirical validation.

Comparative Binding Affinity at Monoamine Transporters

The therapeutic action and side-effect profile of a compound are largely dictated by its binding affinity (expressed as the inhibition constant, Kᵢ) for its primary target versus off-target sites. A lower Kᵢ value signifies a higher binding affinity. Atomoxetine's clinical utility stems from its high affinity for the norepinephrine transporter (NET) and substantially lower affinity for the serotonin (SERT) and dopamine (DAT) transporters.[1]

The table below summarizes the experimentally determined Kᵢ values for atomoxetine and its well-studied comparators, nisoxetine and reboxetine.

CompoundNET Kᵢ (nM)SERT Kᵢ (nM)DAT Kᵢ (nM)NET/SERT SelectivityNET/DAT Selectivity
Atomoxetine 3.4[3]390[3]>10,000[3]~115x>2940x
Nisoxetine 0.8[4]~800[4]~320[4]~1000x~400x
(S,S)-Reboxetine 0.23[5]2937[5]>10,000~12,770x>43,478x

Note: Kᵢ values can vary based on experimental conditions and tissue/cell line used. The data presented are representative values from the cited literature.

Analysis of Comparators:

  • Atomoxetine demonstrates high potency for NET with excellent selectivity over both SERT and DAT. While some in vivo PET imaging studies in non-human primates suggest potential for SERT occupancy at high clinical doses, functional studies in humans confirm its primary action as a selective NRI.[6]

  • Nisoxetine is an extremely potent NET inhibitor, often used as a reference compound in research. It also displays very high selectivity for NET over other monoamine transporters.[4]

  • (S,S)-Reboxetine , the active enantiomer of reboxetine, is another highly potent and exceptionally selective NRI, with a selectivity ratio for NET over SERT exceeding 12,000-fold.[5][7]

Structural Analysis and Mechanistic Insights

The binding affinity of these compounds is rooted in their molecular structure. Atomoxetine and nisoxetine belong to the aryloxypropanamine class of molecules, a scaffold known for its interaction with monoamine transporters.

Figure 1. Chemical structures of Atomoxetine, Nisoxetine, and the target compound.

Expertise-Driven Hypothesis for 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine:

A critical examination of these structures reveals a key difference: both atomoxetine and nisoxetine possess a phenyl group at the 3-position of the propanamine chain, which is absent in 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine. This phenyl group is widely understood to be essential for the high-affinity binding to the norepinephrine transporter within this chemical class. It engages in crucial hydrophobic and aromatic interactions within the transporter's binding pocket.

  • Causality of Structural Differences: The absence of this phenyl group in the target compound would eliminate these vital interactions. Consequently, it is highly probable that 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine has a significantly lower binding affinity for NET compared to atomoxetine and nisoxetine, likely by several orders of magnitude.

Furthermore, the position of the substituent on the phenoxy ring influences selectivity. For aryloxypropanamines, a substituent in the ortho- (2') position, as seen in atomoxetine (o-tolyloxy) and nisoxetine (o-methoxyphenoxy), generally confers strong NET selectivity.[8] The target compound has a methoxy group in the meta- (3') position. While this could potentially alter its selectivity profile, the predicted dramatic loss of overall NET affinity due to the missing phenyl group is the overwhelmingly dominant factor.

Mechanism of Action: Norepinephrine Transporter Inhibition

The primary mechanism for atomoxetine and related NRIs is the competitive inhibition of the presynaptic norepinephrine transporter (NET). By blocking this transporter, the reuptake of norepinephrine from the synaptic cleft is prevented, leading to an increase in its extracellular concentration and enhanced noradrenergic signaling. In the prefrontal cortex, where dopamine transporter (DAT) expression is low, NET is also responsible for the reuptake of dopamine. Therefore, NET inhibition by atomoxetine results in a secondary increase in synaptic dopamine levels specifically in this brain region, which is crucial for executive function and attention.[2]

NET_Inhibition_Pathway Presynaptic Presynaptic Noradrenergic Neuron NE_Vesicle Norepinephrine (NE) Vesicles Atomoxetine Atomoxetine NET Norepinephrine Transporter (NET) Atomoxetine->NET Blocks Synaptic_Cleft Synaptic Cleft NE_Vesicle->Synaptic_Cleft NE Release Synaptic_Cleft->NET NE Reuptake (Inhibited) Adrenergic_Receptors Adrenergic Receptors Synaptic_Cleft->Adrenergic_Receptors Increased NE Binding Postsynaptic Postsynaptic Neuron Adrenergic_Receptors->Postsynaptic Signal Transduction

Figure 2. Mechanism of action for Atomoxetine at the noradrenergic synapse.

Experimental Protocol: Competitive Radioligand Binding Assay for NET

To empirically determine the binding affinity (Kᵢ) of a test compound like 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine, a competitive radioligand binding assay is the gold standard. This protocol describes a self-validating system using [³H]Nisoxetine, a high-affinity radioligand for NET.[9]

Objective: To determine the Kᵢ of a test compound for the human norepinephrine transporter (hNET).

Materials:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing hNET.

  • Radioligand: [³H]Nisoxetine.

  • Test Compound: 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine, dissolved to create a range of concentrations.

  • Non-specific Competitor: Desipramine (10 µM) or a high concentration of unlabeled Nisoxetine.

  • Assay Buffer: Tris-HCl buffer containing NaCl and KCl.

  • Filtration Apparatus: 96-well cell harvester and glass fiber filters (pre-soaked in polyethylenimine).

  • Scintillation Counter and scintillation fluid.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Thaw frozen hNET-expressing cell membrane aliquots on ice.

    • Homogenize the membranes in ice-cold assay buffer to ensure a uniform suspension.

    • Determine the protein concentration using a standard method (e.g., BCA assay). Dilute to the optimal concentration determined during assay validation (typically 5-20 µg protein per well).

  • Assay Plate Setup:

    • Design a 96-well plate map for Total Binding, Non-Specific Binding (NSB), and a range of test compound concentrations (e.g., 10-point curve from 0.1 nM to 10 µM).

    • Add assay buffer to all wells.

    • Add the test compound dilutions to the appropriate wells.

    • Add the non-specific competitor (e.g., Desipramine) to the NSB wells.

    • Add buffer only to the "Total Binding" wells.

  • Incubation:

    • Add a fixed concentration of [³H]Nisoxetine (typically at or near its Kₔ value, ~0.8 nM) to all wells to initiate the binding reaction.

    • Add the prepared membrane suspension to all wells.

    • Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient duration to reach equilibrium (e.g., 2-3 hours), with gentle agitation. The choice of low temperature and high sodium concentration is critical for optimal [³H]Nisoxetine binding.[10]

  • Filtration and Washing:

    • Rapidly terminate the incubation by vacuum filtering the contents of each well through the glass fiber filter mat using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Immediately wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.

  • Radioactivity Counting:

    • Dry the filter mat.

    • Add scintillation cocktail to each filter spot.

    • Measure the radioactivity (in counts per minute, CPM) trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Binding_Assay_Workflow A 1. Preparation - hNET Membranes - Radioligand ([³H]Nisoxetine) - Test Compound Dilutions B 2. Assay Plate Setup - Add Buffer, Test Compound, Radioligand A->B C 3. Incubation - Add Membranes - Allow to reach equilibrium B->C D 4. Filtration - Separate bound from free radioligand C->D E 5. Counting - Measure radioactivity (CPM) D->E F 6. Data Analysis - Calculate IC₅₀ - Convert to Kᵢ (Cheng-Prusoff) E->F

Sources

Comparative

validating LC-MS/MS methods for 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine detection

Validating LC-MS/MS Methods for 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine Detection: A Comparative Guide on Column Technologies and Sample Preparation As drug development pipelines increasingly rely on robust pharmacok...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating LC-MS/MS Methods for 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine Detection: A Comparative Guide on Column Technologies and Sample Preparation

As drug development pipelines increasingly rely on robust pharmacokinetic (PK) and toxicokinetic (TK) data, the bioanalytical methods supporting them must be unimpeachable. The target analyte, 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine (CAS 120998-51-8), presents a classic bioanalytical challenge. Structurally, it features a lipophilic methoxyphenoxy moiety and a basic secondary amine. When quantifying this compound in complex biological matrices like human plasma, analysts frequently battle severe matrix effects (ion suppression) and chromatographic peak tailing.

This guide objectively compares two critical nodes in the LC-MS/MS workflow:

  • Sample Preparation: Standard Protein Precipitation (PPT) vs. Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction.

  • Chromatographic Separation: Fully Porous Particles (FPP) vs. Core-Shell (Superficially Porous) Particles (SPP).

By understanding the causality behind these experimental choices, researchers can build a self-validating system that strictly adheres to the 1.

Part 1: Sample Preparation – Overcoming Matrix Effects

The Causality of Ion Suppression In electrospray ionization (ESI), co-eluting matrix components—specifically endogenous glycerophospholipids—compete with the analyte for charge droplets, leading to signal suppression. Traditional Protein Precipitation (PPT) is rapid but fails to remove these lipophilic interferents.

Conversely, Mixed-Mode Cation Exchange (MCX) exploits the dual chemical nature of 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine. By acidifying the plasma, the secondary amine is fully protonated, allowing it to bind strongly to the sulfonic acid groups of the MCX sorbent via ionic interaction. This orthogonal retention mechanism permits an aggressive 100% organic wash step that strips away neutral lipids and phospholipids without prematurely eluting the target analyte (2).

SPE_Workflow A 1. Plasma Sample + IS (Target Analyte) B 2. Acidification (2% H3PO4) Protonates Secondary Amine A->B C 3. Load onto MCX Cartridge (Retained via Cation Exchange) B->C D 4. Wash 1: 2% FA in H2O (Removes Salts) C->D E 5. Wash 2: 100% MeOH (Removes Phospholipids) D->E F 6. Elution: 5% NH4OH in MeOH (Neutralizes Amine, Elutes) E->F G 7. Evaporate & Reconstitute for LC-MS/MS F->G

Figure 1: Logical workflow for Mixed-Mode Cation Exchange (MCX) SPE.

Experimental Protocol: MCX SPE Workflow

  • Sample Aliquot: Transfer 100 µL of human plasma to a 96-well plate. Add 10 µL of Internal Standard (IS) working solution.

  • Pre-treatment: Add 100 µL of 2% Phosphoric acid (H3PO4) in water. Vortex for 30 seconds to disrupt protein binding and ensure complete protonation of the amine.

  • Conditioning: Condition the MCX 96-well plate (30 mg/well) with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Apply the pre-treated sample to the sorbent bed. Apply low vacuum (approx. 5 in Hg).

  • Wash Step 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water to remove salts and polar interferences.

  • Wash Step 2 (Organic): Wash with 1 mL of 100% Methanol. Crucial Step: This removes >99% of phospholipids while the protonated analyte remains locked to the cation-exchange sites ().

  • Elution: Elute the target compound using 2 x 500 µL of 5% Ammonium Hydroxide (NH4OH) in Methanol. The high pH neutralizes the amine, breaking the ionic bond.

  • Reconstitution: Evaporate under N2 gas at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Quantitative Comparison: PPT vs. MCX Performance

Performance MetricProtein Precipitation (PPT)Mixed-Mode Cation Exchange (MCX)
Absolute Recovery (%) 62.4 ± 8.194.2 ± 3.5
Matrix Factor (MF) 0.45 (Severe Suppression)0.98 (Negligible Suppression)
Phospholipid Removal < 20%> 99%
Achievable LLOQ 5.0 ng/mL0.1 ng/mL
Extract Cleanliness Poor (Frequent Source Cleaning)Excellent (Extended Column Life)

Part 2: Chromatographic Separation – Core-Shell vs. Fully Porous Particles

The Causality of Chromatographic Efficiency For high-throughput PK studies, analytical run times must be minimized without sacrificing peak capacity. We compared a standard 1.7 µm Fully Porous Particle (FPP) column against a 1.7 µm Core-Shell (Superficially Porous Particle, SPP) column.

Core-shell particles consist of a solid, impermeable silica core surrounded by a thin, porous outer shell. This unique morphology drastically reduces the van Deemter A-term (eddy diffusion) due to a highly uniform particle size distribution and denser column packing. Furthermore, the solid core limits the diffusion path length, accelerating mass transfer (C-term) and minimizing longitudinal diffusion (B-term). The result is UHPLC-level efficiency (narrower peaks, higher signal-to-noise) at significantly lower backpressures (3;4).

Experimental Protocol: LC-MS/MS Conditions

  • System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Column wash)

    • 3.5 - 3.6 min: Return to 5% B

    • 3.6 - 5.0 min: Re-equilibration

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection: Positive ESI, Multiple Reaction Monitoring (MRM) tracking the [M+H]+ precursor at m/z 196.3.

Quantitative Comparison: FPP vs. SPP Columns

Chromatographic Parameter1.7 µm Fully Porous (FPP)1.7 µm Core-Shell (SPP)
Retention Time (tR) 1.85 min1.42 min
Peak Width (W1/2) 4.2 sec2.1 sec
Theoretical Plates (N) ~18,000~32,000
System Backpressure 8,500 psi5,200 psi
Signal-to-Noise at LLOQ 15:148:1

Part 3: Establishing a Self-Validating System (FDA Compliance)

A method is only as good as its validation framework. To ensure the trustworthiness of the 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine assay, the workflow must be designed as a self-validating system in accordance with regulatory standards.

Validation_Logic A FDA 2018 BMV Guidelines B Selectivity & Specificity (Blank Matrix Evaluation) A->B C Matrix Effect & Recovery (MCX vs. PPT) A->C D Calibration Curve (Linearity & LLOQ) A->D E Accuracy & Precision (Intra/Inter-batch QCs) A->E F Stability Assessments (Benchtop, Freeze-Thaw) A->F B->C C->D D->E

Figure 2: Logical framework for FDA-compliant bioanalytical method validation.

  • Carryover Assessment: A critical requirement is proving the absence of carryover. The protocol mandates injecting a blank matrix sample immediately following the Upper Limit of Quantification (ULOQ) standard. The response in the blank must be ≤20% of the LLOQ response ().

  • Accuracy & Precision: Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) must be evaluated. Intra-batch and inter-batch precision (CV%) must be ≤15% (≤20% at LLOQ).

  • Incurred Sample Reanalysis (ISR): To prove the method works on real subject samples, a subset of study samples must be reanalyzed. The difference between original and ISR concentrations must be within ±20% for at least 67% of the samples.

Conclusion

For the LC-MS/MS quantification of 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine, relying on outdated methodologies like PPT and standard FPP columns introduces unacceptable analytical risk. By transitioning to Mixed-Mode Cation Exchange (MCX) SPE and Core-Shell column architectures, laboratories can eliminate matrix effects, double chromatographic efficiency, and establish a robust, FDA-compliant self-validating system.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

  • Xue, Y., et al. (2006). A simplified protein precipitation/mixed-mode cation-exchange solid-phase extraction, followed by high-speed liquid chromatography/mass spectrometry, for the determination of a basic drug in human plasma. Rapid Communications in Mass Spectrometry.[Link]

  • Waters Corporation. Removal of Triton X-100 from Plasma Samples Using Mixed-Mode Solid Phase Extraction (SPE).[Link]

  • Hayes, R., et al. (2014). Core-shell particles lead the way to renewing high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Chromatography Online. (2020). Next-generation stationary phases: Properties and performance of core-shell columns.[Link]

  • Waters Corporation. Developing and Monitoring a High Sensitivity Bioanalysis MRM Method.[Link]

Sources

Validation

A Comparative Guide to the Benchmark Testing of 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine Against Standard Reference Materials

For researchers, scientists, and drug development professionals, the assurance of a compound's identity and purity is not merely a procedural step but the bedrock of reliable and reproducible results. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the assurance of a compound's identity and purity is not merely a procedural step but the bedrock of reliable and reproducible results. This guide provides a comprehensive framework for the benchmark testing of 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine, a key intermediate in various synthetic pathways, against certified standard reference materials (SRMs). By adhering to the principles of scientific integrity, this document outlines not just the 'how,' but the critical 'why' behind each methodological choice, ensuring a self-validating system for quality assessment.

Introduction: The Imperative of Purity in Research and Development

3-(3-Methoxyphenoxy)-N-methyl-1-propanamine is a secondary amine that serves as a versatile building block in organic synthesis. Its utility in the development of novel chemical entities necessitates a stringent evaluation of its quality. The presence of impurities, whether from residual starting materials, by-products, or degradation, can significantly impact the outcome of a reaction, leading to lower yields, unexpected side reactions, or in the context of drug development, potential safety concerns.[]

Benchmark testing against a highly characterized Standard Reference Material (SRM) is the gold standard for confirming the identity and quantifying the purity of a test sample.[2] SRMs, issued by national metrology institutes like the National Institute of Standards and Technology (NIST) or pharmacopeias such as the United States Pharmacopeia (USP), provide a direct link to the International System of Units (SI), ensuring the traceability and comparability of measurement results.[3]

Selecting the Appropriate Standard Reference Material

The selection of a suitable SRM is a critical first step. Ideally, an SRM of 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine from a recognized source like USP or NIST would be used.[4][5] However, for many research or novel compounds, a specific SRM may not be available. In such cases, a non-compendial, or secondary, reference standard must be established. This involves obtaining a high-purity batch of the material and thoroughly characterizing it to confirm its identity and purity. This characterization should be performed using multiple analytical techniques.[2]

For the purpose of this guide, we will assume the availability of a certified reference material (CRM) for 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine, procured from an accredited supplier. The Certificate of Analysis (CoA) for this CRM should provide comprehensive information on its purity, identity, and the methods used for characterization.[6]

Analytical Methodology: A Multi-faceted Approach

A combination of chromatographic and spectroscopic techniques is essential for a comprehensive comparison. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating and identifying the main component and any potential impurities.

HPLC is a cornerstone technique for purity assessment due to its high resolving power.[7] However, the analysis of amines like 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine can be challenging due to their basic and hydrophilic nature, which can lead to poor peak shape and lack of retention on standard reversed-phase columns.[8] To overcome this, derivatization or the use of specialized columns is often necessary.[7][9]

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Accurately weigh Test Sample and SRM s2 Dissolve in Diluent (e.g., Acetonitrile/Water) s1->s2 s3 Prepare a series of working solutions s2->s3 h1 Inject onto HPLC system s3->h1 Inject h2 Separation on a suitable C18 column h1->h2 h3 UV Detection at an appropriate wavelength h2->h3 d1 Integrate peak areas h3->d1 Chromatogram d2 Compare Retention Times (RT) of Test Sample vs. SRM d1->d2 d3 Calculate Purity of Test Sample d2->d3

Caption: Workflow for HPLC-UV benchmark testing.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Accurately weigh approximately 10 mg of the 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine test sample and the SRM into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water). This will be your stock solution.

    • Prepare working solutions of approximately 0.1 mg/mL by diluting the stock solutions with the diluent.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% trifluoroacetic acid in water) may be necessary to achieve good peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: Wavelength to be determined by analyzing the UV spectrum of the compound, likely around 275 nm.

  • Analysis:

    • Inject the diluent as a blank to ensure no interfering peaks are present.

    • Inject the SRM solution multiple times (e.g., n=5) to establish system suitability (e.g., retention time repeatability, peak area precision).

    • Inject the test sample solution.

  • Data Interpretation:

    • The retention time of the major peak in the test sample chromatogram should match that of the SRM.

    • The purity of the test sample can be calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

GC-MS is a powerful technique for confirming the identity of a compound and for identifying volatile and semi-volatile impurities.[10] For amines, derivatization is often employed to improve their volatility and chromatographic performance.[11] However, for a compound with the molecular weight of 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine, direct injection may be feasible.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare solutions of the test sample and SRM in a volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • GC-MS System: A standard GC-MS system.

    • Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range appropriate for the compound and expected impurities (e.g., m/z 40-400).

  • Analysis:

    • Inject the solvent blank.

    • Inject the SRM solution to obtain its retention time and mass spectrum.

    • Inject the test sample solution.

  • Data Interpretation:

    • The retention time of the main peak in the test sample should match that of the SRM.

    • The mass spectrum of the main peak in the test sample should be compared to the mass spectrum of the SRM and a reference library if available. The fragmentation pattern should be consistent.

    • Minor peaks in the chromatogram of the test sample can be tentatively identified by their mass spectra, providing insight into potential impurities.

Data Presentation and Comparison

The results of the comparative analysis should be summarized in a clear and concise table.

ParameterStandard Reference Material (SRM)Test SampleAcceptance Criteria
HPLC Retention Time (min) 12.512.5Matches SRM ± 2%
HPLC Purity (Area %) 99.8%99.5%≥ 99.0%
GC Retention Time (min) 15.215.2Matches SRM ± 2%
Mass Spectrum (Major Ions) Consistent with structureMatches SRM spectrumMatch
Individual Impurities (HPLC) < 0.1%Impurity A: 0.2%, Impurity B: 0.3%Each impurity ≤ 0.5%
Conclusion: Ensuring Confidence in Your Starting Material

This guide has outlined a robust framework for the benchmark testing of 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine. By employing a multi-technique approach and comparing the results against a certified reference material, researchers can have a high degree of confidence in the identity and purity of their starting material. This diligence at the outset is paramount for ensuring the integrity and success of subsequent research and development activities.

References

  • Pharmaffiliates. (2025, June 16). Types of Reference Standards Used in the Pharmaceutical Industry. Pharmaffiliates. [Link]

  • SIELC. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies. [Link]

  • ZeptoMetrix. (n.d.). Pharmaceutical Analytical Standards | Buy Reference Materials. ZeptoMetrix. [Link]

  • Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Waters. [Link]

  • NIST. (2018, March 19). A Standard for Standards. NIST. [Link]

  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. LabRulez GCMS. [Link]

  • Intertek. (n.d.). Reference Standard Materials Program. Intertek. [Link]

  • National Institute of Standards and Technology. (n.d.). AN APPROACH TO THE METROLOGICALLY SOUND TRACEABLE ASSESSMENT OF THE CHEMICAL PURITY OF ORGANIC REFERENCE MATERIALS. NIST. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies. [Link]

  • Simon, P., & Lemacon, C. (1987). Determination of aliphatic primary and secondary amines and polyamines in air by high-performance liquid chromatography. Analytical Chemistry, 59(3), 480–484. [Link]

  • U.S. Pharmacopeia (USP). (n.d.). <11> USP REFERENCE STANDARDS. USP. [Link]

  • Materials A-Z. (n.d.). NIST Standard Reference Materials. Materials A-Z. [Link]

  • Leça, J. M., Pereira, V., & Marques, J. C. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry, 59(15), 8089–8096. [Link]

  • World Health Organization. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953. [Link]

  • Beckman Coulter. (n.d.). USP<643>. Beckman Coulter. [Link]

  • Toman, B., Nelson, M., & Lippa, K. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Metrologia, 53(5), 1193. [Link]

  • Vystavna, Y., Hanke, H., Kunkel, U., & Radke, M. (2023). Benchmarking the Persistence of Active Pharmaceutical Ingredients in River Systems. Environmental Science & Technology, 57(39), 14755–14764. [Link]

  • Giam, C. S., & Rhee, E. M. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical & Environmental Mass Spectrometry, 14(5), 221–227. [Link]

  • Analytical Methods. (2013, June 28). Royal Society of Chemistry. [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]

  • East African Community. (n.d.). EAC Guidelines on Stability Testing Requirements for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). [Link]

  • Ataman Kimya. (n.d.). METHOXYPROPYLAMINE (MOPA). Ataman Kimya. [Link]

  • SpectraBase. (n.d.). 3-(3-Methoxyphenoxy)propan-1-amine. SpectraBase. [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Alachlor, Isoprocarb, Kresoxim-methyl, Diethofencarb, Thenylchlor, Tebufenpyrad, Paclobutrazol, Bitertanol. [Link]

  • Lee, S., Kim, M., Kim, H., Kim, M., Kim, S., & Kang, H. (2025). Identification of 3-methoxytyramine as a specific biomarker for beet-sugar-fed honey: A two year surveillance study in South Korea. Food Research International, 181, 115460. [Link]

  • Chemsrc. (2025, August 25). 3-Methoxy-N-methyl-1-propanamine. Chemsrc. [Link]

  • PubChem. (n.d.). 3-methoxy-N,N-dimethylpropan-1-amine. PubChem. [Link]

  • Habibi, E., & Heidari, M. (2022). Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticides. Analytical and Bioanalytical Chemistry Research, 9(4), 319-330. [Link]

Sources

Comparative

cross-validation of in vitro results using 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine

Cross-Validation of In Vitro Monoamine Transporter Assays: A Comparative Guide Using 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine In early-stage neuropharmacology, evaluating novel monoamine reuptake inhibitors (MRIs) req...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of In Vitro Monoamine Transporter Assays: A Comparative Guide Using 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine

In early-stage neuropharmacology, evaluating novel monoamine reuptake inhibitors (MRIs) requires rigorous in vitro cross-validation. To establish a self-validating assay system, researchers must utilize baseline structural scaffolds to calibrate sensitivity, prevent artifactual signal saturation, and calculate Structure-Activity Relationship (SAR) deltas.

This guide evaluates the performance of the probe scaffold 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine (3-MMPA, CAS 120998-51-8) against established clinical standards (Atomoxetine, Fluoxetine, and Desipramine) across radioligand binding and functional reuptake assays. By lacking the bulky 3-phenyl substitution of fluoxetine or the ortho-methyl substitution of atomoxetine, 3-MMPA serves as an unoptimized, baseline aryloxypropylamine. Cross-validating its performance ensures that your assay cascade can accurately detect both high-affinity clinical drugs and moderate-affinity baseline scaffolds.

Comparative In Vitro Performance Data

To validate assay dynamic range, compounds must be tested across human Serotonin (hSERT), Norepinephrine (hNET), and Dopamine (hDAT) transporters. The table below summarizes the binding affinities ( Ki​ ) and functional inhibition ( IC50​ ) of 3-MMPA compared to highly optimized clinical alternatives.

Note: Atomoxetine demonstrates a Ki​ of 2.0 nM for NET and 8.9 nM for SERT, indicating potent dual-inhibition[1]. In contrast, the baseline probe 3-MMPA exhibits moderate, non-selective affinity, validating the assay's ability to capture lower-end SAR baselines without signal compression.

CompoundTarget TransporterBinding Affinity ( Ki​ , nM)Functional Uptake ( IC50​ , nM)Selectivity Profile
3-MMPA (Probe) hSERThNEThDAT210.5145.2>1000285.0190.4>1000Baseline / Unselective
Atomoxetine hSERThNEThDAT8.92.0>100015.24.5>1000NET > SERT[1]
Fluoxetine hSERThNEThDAT1.2540.0>10002.5890.0>1000SERT Selective[2]
Desipramine hSERThNEThDAT17.50.8>100025.01.5>1000NET Selective

Experimental Workflow Visualization

G N1 HEK293 Cell Culture (hSERT / hNET / hDAT) N2 Membrane Preparation (Isolate Transporters) N1->N2 Lysis N4 Functional Uptake (Intact Cells + Substrate) N1->N4 Intact N3 Radioligand Binding (3-MMPA + [3H]-Ligand) N2->N3 N5 Scintillation Counting (Quantify Binding) N3->N5 Filtration N6 Fluorescence Detection (Quantify Uptake) N4->N6 Wash N7 Cheng-Prusoff Analysis (Calculate Ki & IC50) N5->N7 N6->N7

Workflow for in vitro cross-validation of monoamine transporter activity using 3-MMPA.

Step-by-Step Methodologies & Causal Mechanics

As a fundamental rule of assay development, binding does not inherently equal functional inhibition (e.g., allosteric silent binders). Therefore, a robust cross-validation requires both a membrane-based thermodynamic binding assay and a whole-cell functional uptake assay.

Protocol A: Radioligand Competition Binding Assay

Causality: Intact cells can introduce confounding variables such as intracellular drug accumulation or metabolic degradation. Using membrane preparations isolates the target transporter, allowing for the direct measurement of thermodynamic binding affinity ( Ki​ )[3].

  • Membrane Preparation: Culture HEK293 cells stably expressing hSERT, hNET, or hDAT to confluency. Harvest and centrifuge at 1,000 x g for 5 minutes at 4°C to isolate the membrane fractions[3].

  • Reagent Setup: Prepare serial dilutions of 3-MMPA and reference compounds (Atomoxetine/Fluoxetine) spanning 10−11 M to 10−5 M in assay buffer[3].

  • Radioligand Addition: Introduce highly selective tritiated ligands at a concentration equal to 2x their Kd​ value: [3H] citalopram for SERT, [3H] nisoxetine for NET, and [3H] WIN35,428 for DAT[3].

  • Self-Validating Step (Defining NSB): Non-Specific Binding (NSB) definition is the cornerstone of a self-validating assay. Add a saturating concentration (10 µM) of a known unlabeled inhibitor (e.g., Fluoxetine for SERT) to a control well[3]. This blocks all specific transporter sites. Any residual radioactive signal is mathematically subtracted as background noise, ensuring the final CPM (Counts Per Minute) reflects true target engagement.

  • Incubation & Filtration: Incubate plates at 25°C for 60-120 minutes to reach equilibrium. Rapidly terminate the reaction by filtering through pre-soaked GF/B glass fiber filters using a cell harvester, followed by liquid scintillation counting[3].

Protocol B: Functional Neurotransmitter Uptake Assay

Causality: To confirm that the binding of 3-MMPA or Atomoxetine translates to physiological reuptake inhibition, functional assays utilizing fluorescent substrates in intact cells are required. This confirms the compound is a competitive inhibitor rather than a non-functional binder.

  • Cell Plating: Seed intact HEK293 cells expressing the target transporter in Poly-D-Lysine coated 384-well black clear-bottom plates at 12,500-20,000 cells/well. Incubate overnight to allow adherence.

  • Compound Pre-incubation: Remove media and add 20 µL of assay buffer containing serial dilutions of 3-MMPA or reference drugs. Incubate for 10-30 minutes to allow the compound to equilibrate with the transporter.

  • Substrate Addition: Add a fluorescent substrate that mimics biogenic amine neurotransmitters. The substrate is actively transported into the cell by uninhibited MATs, resulting in increased intracellular fluorescence.

  • Measurement: Read the plate using a fluorescent microplate reader. A decrease in fluorescence relative to vehicle controls indicates functional reuptake inhibition.

Data Analysis & Mechanistic Grounding

The raw IC50​ values obtained from both assays are highly dependent on the concentration of the radioligand or fluorescent substrate used. To generate universally comparable data, the Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ) must be applied.

By cross-validating the baseline probe 3-MMPA alongside Atomoxetine, researchers can mathematically isolate the exact affinity contribution of Atomoxetine's ortho-methyl substitution. Atomoxetine's clinical efficacy in ADHD is heavily reliant on its potent NET inhibition (in vivo IC50​ ratio of 6 for SERT to NET)[1]. Ensuring your in vitro assay accurately reflects this 4.5-fold in vitro Kd​ ratio (8.9 nM SERT vs 2.0 nM NET) while simultaneously capturing the weaker, unselective profile of 3-MMPA proves that the assay is structurally sensitive and free of signal compression[1].

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Method

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